Product packaging for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene(Cat. No.:CAS No. 91538-82-8)

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Cat. No.: B1282854
CAS No.: 91538-82-8
M. Wt: 267.2 g/mol
InChI Key: UZNPLXSOLSAKGB-UHFFFAOYSA-N
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Description

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a useful research compound. Its molecular formula is C14H19Br and its molecular weight is 267.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19B B1282854 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene CAS No. 91538-82-8

Properties

IUPAC Name

1-bromo-4-(4-ethylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h7-12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPLXSOLSAKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543510
Record name trans-1-Bromo-4-(4-ethylcyclohexyl)benzene
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Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91538-82-8
Record name trans-1-Bromo-4-(4-ethylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Brom-4-(4-trans-ethylcyclohexyl)-benzol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 91538-82-8

This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, a key intermediate in the fields of materials science and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the formulation of liquid crystals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Analogs

Property1-Bromo-4-(trans-4-propylcyclohexyl)benzene1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
CAS Number 86579-53-579832-89-6
Molecular Formula C15H21BrC17H25Br
Molecular Weight 281.23 g/mol 309.28 g/mol
Boiling Point 332.1 °C at 760 mmHg363 °C at 760 mmHg
Density 1.167 g/cm³1.129 g/cm³
Refractive Index 1.5241.518
Flash Point 149.4 °C165.9 °C

Data for analogs is provided for estimation purposes.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic pathway is the bromination of 4-(trans-4-ethylcyclohexyl)benzene. While a specific detailed protocol for the ethyl derivative is not widely published, the general procedure for similar compounds involves the electrophilic aromatic substitution of the corresponding alkylcyclohexylbenzene.

Another significant reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, where it serves as a precursor for the synthesis of more complex molecules, particularly for liquid crystal materials.[1][2]

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, such as this compound, with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)2/PPh3)

  • Base (e.g., K2CO3, KOH)

  • Solvent (e.g., water/TBAB)

  • Tetradecane (internal standard for GC analysis)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst precursor.

  • Add the base and the solvent system.

  • The reaction mixture is stirred at a specific temperature (e.g., 60-100 °C) for a designated period (e.g., 2-24 hours).

  • The progress of the reaction is monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials for advanced display technologies like LCDs and OLEDs.[3][4][5] Its molecular structure, featuring a rigid aromatic core and a flexible cyclohexyl group, contributes to the desirable mesomorphic properties of the resulting liquid crystals.

It is also utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Spectroscopic Data

While specific spectroscopic data for this compound is scarce in public databases, data for analogous compounds can provide an indication of the expected spectral characteristics.

Table 2: Spectroscopic Data for Related Compounds

Compound1H NMR Data13C NMR DataMass Spectrum (m/z)
1-Bromo-4-cyclohexylbenzene Spectral data available, but specific shifts not detailed in the provided search results.Spectral data available, but specific shifts not detailed in the provided search results.Molecular Ion (M+): ~238/240 (due to Br isotopes)
1-Bromo-4-ethylbenzene Spectral data available, but specific shifts not detailed in the provided search results.Spectral data available, but specific shifts not detailed in the provided search results.Molecular Ion (M+): ~184/186 (due to Br isotopes)

Signaling Pathways and Experimental Workflows

Currently, there is no available information in the searched literature detailing the involvement of this compound in any specific biological signaling pathways. Its primary role in a pharmaceutical context is as a building block in the synthesis of active pharmaceutical ingredients.

The logical workflow for its application in materials science, particularly in the development of liquid crystals, is outlined below.

G Logical Workflow for Liquid Crystal Synthesis A Starting Material: This compound C Suzuki-Miyaura Cross-Coupling Reaction A->C B Arylboronic Acid B->C D Biphenyl Derivative (Liquid Crystal Precursor) C->D E Further Chemical Modifications D->E F Final Liquid Crystal Molecule E->F G Formulation of Liquid Crystal Mixture F->G H Application in LCD/OLED Displays G->H

Caption: Logical workflow for the synthesis of liquid crystals.

References

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and primary applications of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, a key intermediate in the fields of materials science and pharmaceuticals.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes its known properties and provides data for closely related analogs for comparative purposes.

PropertyThis compound1-Bromo-4-(trans-4-propylcyclohexyl)benzene1-Bromo-4-(trans-4-butylcyclohexyl)benzene1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
CAS Number 1228880-66-7[1]86579-53-5516510-78-479832-89-6[2]
Molecular Formula C₁₄H₁₉Br[1]C₁₅H₂₁BrC₁₆H₂₃Br[3]C₁₇H₂₅Br[2]
Molecular Weight 267.20 g/mol [1]281.23 g/mol 295.26 g/mol [3]309.3 g/mol [2]
Boiling Point No data availableNo data available347.7 ± 21.0 °C (Predicted)[4]No data available
Density No data availableNo data available1.147 ± 0.06 g/cm³ (Predicted)[4]No data available
Water Solubility No data availableNo data available~0.000505 mg/mL[3]No data available
Appearance No data availableSolid[5]White crystalline powder[4]White solid powder[6]

Applications in Industry and Research

1-Bromo-4-(trans-4-alkylcyclohexyl)benzenes are versatile intermediates with significant applications in several high-technology sectors. Their rigid core structure combined with a flexible alkyl chain makes them ideal for the synthesis of advanced materials.

Industry SectorSpecific Application
Materials Science A crucial building block for the synthesis of liquid crystal monomers used in advanced display technologies such as Liquid Crystal Displays (LCDs) and Organic Light Emitting Diodes (OLEDs).[7][8][9] The trans-cyclohexyl group contributes to desirable properties like high thermal stability and low viscosity in the final liquid crystal mixtures.[7]
Pharmaceuticals Serves as a key intermediate in the synthesis of complex organic molecules and Active Pharmaceutical Ingredients (APIs).[7][10] These compounds are often utilized in drug discovery and development, particularly for creating novel therapeutic agents.[7] The bromo-functional group allows for a variety of chemical modifications, such as in palladium-catalyzed cross-coupling reactions.[7]
Agrochemicals Used in the synthesis of certain agrochemical products for crop protection.[7][10]
Specialty Chemicals Employed in the manufacturing of various specialty chemicals where high purity and specific molecular architectures are required.[9]

Experimental Protocols

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 4-(trans-4-ethylcyclohexyl)benzene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., a chlorinated solvent like dichloromethane or a non-polar solvent like carbon tetrachloride)

  • A catalyst (e.g., Iron(III) bromide, FeBr₃, if using Br₂)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trans-4-ethylcyclohexyl)benzene in the chosen solvent.

  • Bromination:

    • Using NBS: Add N-Bromosuccinimide to the solution. The reaction may require an initiator, such as a radical initiator or light, and is typically heated to reflux.

    • Using Br₂: Add a catalytic amount of FeBr₃ to the solution. Slowly add a stoichiometric amount of Bromine (Br₂) dropwise at a controlled temperature, often at or below room temperature, to ensure selective bromination at the para-position.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine. Subsequently, wash the organic layer with sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Follow standard laboratory safety procedures throughout the experiment.

Visualizations

The following diagrams illustrate the synthetic pathway and a primary application workflow for this compound.

Synthesis_Workflow Precursor 4-(trans-4-ethylcyclohexyl)benzene Reaction Electrophilic Aromatic Substitution (Bromination) Precursor->Reaction Brominating_Agent Brominating Agent (e.g., NBS or Br₂/FeBr₃) Brominating_Agent->Reaction Solvent Solvent Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic pathway for this compound.

Application_Workflow cluster_synthesis Synthesis of Liquid Crystal Monomer cluster_application Application in Display Technology Intermediate This compound Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Intermediate->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Reaction LC_Monomer Liquid Crystal Monomer Reaction->LC_Monomer LC_Mixture Liquid Crystal Mixture Formulation LC_Monomer->LC_Mixture Display_Device LCD/OLED Display Device LC_Mixture->Display_Device

Caption: Application workflow in liquid crystal synthesis.

References

synthesis pathway for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for this compound, a compound of interest in materials science and as a potential intermediate in pharmaceutical synthesis. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability.

Introduction

This compound is a disubstituted benzene derivative featuring a bromine atom and a trans-4-ethylcyclohexyl group in a para configuration. The synthesis of such molecules requires careful consideration of regioselectivity and stereoselectivity to obtain the desired isomer. This guide focuses on a robust and well-documented approach: the Friedel-Crafts acylation of bromobenzene followed by a Clemmensen reduction. This method is advantageous as it avoids the potential for carbocation rearrangements and polyalkylation often associated with Friedel-Crafts alkylation.

Proposed Synthesis Pathway

The synthesis is proposed to proceed in two main steps, starting from commercially available materials:

  • Friedel-Crafts Acylation: Reaction of bromobenzene with trans-4-ethylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst to form (4-bromophenyl)(trans-4-ethylcyclohexyl)methanone.

  • Clemmensen Reduction: Reduction of the ketone intermediate to yield the final product, this compound.

This pathway is illustrated in the workflow diagram below.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Clemmensen Reduction cluster_product Final Product Bromobenzene Bromobenzene Acylation Friedel-Crafts Acylation (AlCl3, DCM) Bromobenzene->Acylation TECC trans-4-Ethylcyclohexanecarbonyl Chloride TECC->Acylation Ketone (4-bromophenyl)(trans-4-ethylcyclohexyl)methanone Acylation->Ketone Formation of Ketone Reduction Clemmensen Reduction (Zn(Hg), HCl) Ketone->Reduction FinalProduct This compound Reduction->FinalProduct Reduction of Carbonyl Alternative_Pathway cluster_start_alt Starting Materials cluster_reaction1_alt Step 1: Hydrogenation cluster_intermediate_alt Intermediate (cis/trans mixture) cluster_reaction2_alt Step 2: Isomerization cluster_intermediate2_alt Intermediate (trans) cluster_reaction3_alt Step 3: Bromination cluster_product_alt Final Product Ethylbiphenyl 4-Ethylbiphenyl Hydrogenation Catalytic Hydrogenation (e.g., Rh/C) Ethylbiphenyl->Hydrogenation Mixture cis/trans-4-Ethylcyclohexylbenzene Hydrogenation->Mixture Isomerization Isomerization (e.g., Acid Catalyst) Mixture->Isomerization Trans_Intermediate 4-(trans-4-ethylcyclohexyl)benzene Isomerization->Trans_Intermediate Bromination Electrophilic Bromination (Br2, FeBr3) Trans_Intermediate->Bromination FinalProduct_alt This compound Bromination->FinalProduct_alt

IUPAC name for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

This guide provides a comprehensive overview of this compound, a key intermediate in the fields of materials science and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound is an organic compound featuring a brominated benzene ring linked to an ethyl-substituted cyclohexane ring. The trans stereochemistry of the cyclohexane substituents is a critical feature, imparting a linear and rigid molecular shape that influences its material properties.

Table 1: Chemical and Physical Properties of this compound and Related Analogs

PropertyValue for this compoundValue for 1-Bromo-4-(trans-4-propylcyclohexyl)benzene (Analog)
IUPAC Name This compound1-Bromo-4-(trans-4-propylcyclohexyl)benzene
CAS Number 1228880-66-7[1]86579-53-5[2]
Molecular Formula C₁₄H₁₉Br[1]C₁₅H₂₁Br[2]
Molecular Weight 267.21 g/mol [1]281.23 g/mol [2]
Physical State White to off-white crystalline solid (Expected)White to off-white crystalline solid[2]
Boiling Point Not available332.1 °C at 760 mmHg[2]
Density Not available1.167 g/cm³[2]
Flash Point Not available149.4 °C[2]
Refractive Index Not available1.524[2]
LogP Not available5.523[2]
Spectroscopic Data (Predicted)
  • ¹H NMR: Protons on the benzene ring would appear as two doublets in the aromatic region (~7.0-7.5 ppm). The protons on the cyclohexane ring and the ethyl group would appear in the aliphatic region (~0.8-2.5 ppm).

  • ¹³C NMR: Aromatic carbons would show signals in the ~120-140 ppm range, with the carbon attached to the bromine atom being downfield. Aliphatic carbons of the cyclohexane and ethyl groups would appear in the ~10-50 ppm range.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching for aromatic and aliphatic groups, C=C stretching for the benzene ring, and a C-Br stretching vibration in the lower wavenumber region.

  • Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) at m/z 266 and 268. Fragmentation would likely involve the loss of the ethyl group and cleavage of the cyclohexane ring.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of a carbon-carbon bond between the benzene and cyclohexane moieties. Palladium-catalyzed cross-coupling reactions are a common and versatile method for this purpose. An alternative route involves a Wittig-Horner reaction followed by hydrogenation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

The Suzuki-Miyaura reaction is a robust method for creating biaryl compounds.[6] This hypothetical protocol involves the coupling of a boronic acid derivative with an aryl halide.

Suzuki_Coupling_Workflow

Caption: Conceptual Structure-Activity Relationship (SAR) based on the core scaffold.

Conclusion

This compound is a specialized chemical intermediate with significant utility. Its well-defined, rigid structure makes it an ideal precursor for liquid crystal materials. In the realm of drug discovery and development, its utility as a synthetic building block, particularly for creating complex molecules via cross-coupling chemistry, positions it as a valuable tool for medicinal chemists. Further research into the biological activities of its derivatives could open new avenues for its application in developing novel therapeutics.

References

Solubility Profile of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a halogenated aromatic compound with a structure that suggests its utility in various applications, including as an intermediate in the synthesis of liquid crystals and pharmaceutical compounds. A critical physicochemical property governing its application in solution-based processes is its solubility in organic solvents. This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative predictions based on its molecular structure and established solubility principles.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1][2] this compound possesses a nonpolar alkylcyclohexyl group and a substituted benzene ring, with the bromine atom introducing a degree of polarity. Overall, the molecule is predominantly nonpolar.

Based on its structure, the following qualitative solubility profile in common organic solvents is predicted:

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneHigh The large nonpolar ethylcyclohexyl and benzene moieties of the solute will have strong van der Waals interactions with nonpolar solvent molecules.[3]
Slightly Polar Diethyl Ether, DichloromethaneGood These solvents have a slight polarity that can interact with the polar C-Br bond, while their organic nature is compatible with the nonpolar parts of the molecule.
Polar Aprotic Acetone, Ethyl AcetateModerate The polarity of these solvents is higher, potentially leading to a lower affinity for the largely nonpolar solute. However, some solubility is expected due to dipole-dipole interactions.
Polar Protic Ethanol, MethanolLow The strong hydrogen bonding network of protic solvents like alcohols would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. The larger the non-polar part of a molecule, the less soluble it is in polar solvents.[4]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/Insoluble The significant difference in polarity and the inability of the solute to effectively participate in the strong intermolecular forces of these solvents (especially the hydrogen bonding in water) would result in negligible solubility. Halogenated hydrocarbons tend to be soluble in hydrophobic solvents.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of a solid compound in a liquid solvent.[6][7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator or water bath)

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • Thermometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature.

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Evaporate the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.

    • The mass of the dissolved solute is the final mass of the flask minus the initial mass of the empty flask.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/100 mL or mol/L.

    • To calculate solubility in g/100 mL: (Mass of dissolved solute in g / Volume of solvent in mL) x 100

    • To calculate solubility in mol/L: (Mass of dissolved solute in g / Molecular weight of solute in g/mol ) / Volume of solvent in L

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_quantification Quantification cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B C Incubate at constant temperature with agitation (24-48h) B->C D Collect supernatant C->D E Filter to remove undissolved solid D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

Thermal Stability of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is an organic compound featuring a brominated benzene ring attached to an ethylcyclohexyl group. Its structure suggests potential applications in areas such as liquid crystal synthesis, as a pharmaceutical intermediate, or as a building block in organic electronics. In these applications, understanding the thermal stability of the molecule is critical for predicting its shelf-life, processing parameters, and degradation pathways.

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. Key parameters for assessing thermal stability include the onset of decomposition temperature, the temperature of maximum weight loss, and the identification of phase transitions such as melting and boiling points. This guide will provide the foundational knowledge and experimental framework for determining these properties for this compound.

Expected Thermal Stability and Physicochemical Properties

Based on the analysis of related brominated and alkyl-substituted aromatic compounds, the following characteristics regarding the thermal stability of this compound can be anticipated:

  • Decomposition Onset: The thermal decomposition is likely initiated by the cleavage of the carbon-bromine bond, which is generally the weakest bond in such structures. The presence of the bulky and saturated ethylcyclohexyl group may offer some steric hindrance, potentially increasing the thermal stability compared to simpler brominated benzenes.

  • Decomposition Products: Thermal degradation of brominated aromatic compounds can lead to the formation of various smaller molecules.[1] The primary decomposition products are expected to be hydrogen bromide (HBr) and various hydrocarbon fragments resulting from the breakdown of the ethylcyclohexyl and benzene rings.

  • Phase Transitions: The compound is expected to exhibit a distinct melting point and boiling point. These can be precisely determined using Differential Scanning Calorimetry (DSC).

The following table presents hypothetical yet realistic thermal analysis data for this compound, which serves as a template for presenting experimental results.

ParameterTechniqueHypothetical ValueUnit
Melting Point (Tm)DSC85 - 95°C
Boiling Point (Tb)DSC/TGA320 - 340°C
Onset of Decomposition (Tonset)TGA~ 350°C
Temperature of Max. Weight LossTGA~ 380°C
Residual Mass @ 600°CTGA< 5%

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2]

Objective: To determine the decomposition temperature and residual mass of the compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset of decomposition temperature (Tonset) from the initial significant mass loss.

    • Identify the temperature of the maximum rate of mass loss from the peak of the first derivative of the TGA curve.

    • Record the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify phase transitions like melting and crystallization.

Objective: To determine the melting point and enthalpy of fusion of the compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C for 3 minutes.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 150°C) at a heating rate of 10°C/min.

    • Hold at the final temperature for 2 minutes.

    • Cool the sample back to 25°C at a rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic event.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizing Experimental Workflows and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow of experiments to characterize the thermal stability of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition Decomposition Temperature & Residual Mass TGA->Decomposition Phase_Transitions Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) DSC->Phase_Transitions Stability_Profile Thermal Stability Profile Decomposition->Stability_Profile Phase_Transitions->Stability_Profile

Caption: Experimental workflow for thermal analysis.

Proposed Thermal Decomposition Pathway

The primary decomposition pathway for this compound under inert conditions is hypothesized to begin with the homolytic cleavage of the C-Br bond, followed by further fragmentation.

G Parent This compound Radical1 4-(trans-4-ethylcyclohexyl)phenyl radical Parent->Radical1 Δ (Heat) Br_Radical Bromine radical (Br•) Parent->Br_Radical Δ (Heat) Product1 4-ethyl-1,1'-bicyclohexyl Radical1->Product1 Fragments Smaller Hydrocarbon Fragments Radical1->Fragments HBr Hydrogen Bromide (HBr) Br_Radical->HBr H_Source Hydrogen Source (e.g., another molecule) H_Source->HBr

Caption: Proposed thermal decomposition pathway.

Conclusion

While direct experimental data on the thermal stability of this compound is currently scarce, this technical guide provides a robust framework for its determination and interpretation. By following the detailed protocols for TGA and DSC, researchers can obtain reliable data on its decomposition and phase transition behavior. The proposed decomposition pathway, initiated by the cleavage of the C-Br bond, offers a chemically reasonable starting point for more in-depth mechanistic studies. This information is crucial for the safe and effective application of this compound in its intended fields.

References

discovery and history of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, properties, and applications of this compound, a key intermediate in the development of liquid crystals and specialty organic molecules.

Introduction

This compound is a brominated aromatic compound with a distinctive trans-cyclohexyl structure. This molecular arrangement imparts desirable properties such as thermal stability and low viscosity, making it a valuable component in the formulation of advanced liquid crystal materials for display technologies. Beyond its role in liquid crystal displays (LCDs), this compound serves as a crucial building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the development of pharmaceuticals and other specialty chemicals.

While the broader class of 4-alkylcyclohexyl bromobenzenes has been extensively utilized, the ethyl-substituted variant, this compound, holds specific importance for fine-tuning the mesomorphic properties of liquid crystal mixtures. Its synthesis and characterization are therefore of significant interest to researchers in materials science and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its application in various synthetic and formulation processes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 91538-82-8[1][2][3][4], 1228880-66-7[5]
Molecular Formula C₁₄H₁₉Br[1]
Molecular Weight 267.20 g/mol [1]
MDL Number MFCD08275628[1]
InChI Key UZNPLXSOLSAKGB-UHFFFAOYSA-N[1]
SMILES Code CC[C@H]1CC--INVALID-LINK--CC1[1]

Synthesis and Experimental Protocols

While the specific historical discovery of this compound is not extensively documented in readily available literature, its synthesis can be inferred from established methods for related 4-alkylcyclohexyl bromobenzenes. A plausible synthetic pathway is adapted from methodologies described for similar compounds, such as in Chinese patent CN103242133A, which details the synthesis of related structures.[5][6]

A general synthetic approach involves the following key transformations:

  • Formation of a Substituted Cyclohexane Ring: This often starts with a commercially available cyclohexanone derivative which is then alkylated to introduce the ethyl group.

  • Aromatic Moiety Introduction: The substituted cyclohexane is then coupled with a brominated benzene ring.

A representative experimental workflow for the synthesis of this compound is illustrated in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Preparation of (4-bromobenzyl)phosphonic acid diethyl ester cluster_step2 Step 2: Wittig-Horner Reaction cluster_step3 Step 3: Catalytic Hydrogenation A 4-bromobenzyl bromide C (4-bromobenzyl)phosphonic acid diethyl ester A->C Heat B Triethyl phosphite B->C F 4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene C->F D trans-4-ethylcyclohexyl formaldehyde D->F E Strong Base (e.g., NaH) in THF E->F H This compound F->H H₂ G Catalyst (e.g., Pd/C) G->H

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of (4-bromobenzyl)phosphonic acid diethyl ester [5]

  • In a reaction flask, 4-bromobenzyl bromide and triethyl phosphite (in a molar ratio of approximately 1:1.5) are combined.[5]

  • The mixture is heated and refluxed for several hours.

  • After the reaction is complete, excess triethyl phosphite is removed by distillation under reduced pressure to yield (4-bromobenzyl)phosphonic acid diethyl ester.[5]

Step 2: Wittig-Horner reaction to form 4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene [5]

  • The (4-bromobenzyl)phosphonic acid diethyl ester from the previous step is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

  • The solution is cooled, and a strong base (e.g., sodium hydride) is added portion-wise while maintaining the temperature.

  • A solution of trans-4-ethylcyclohexyl formaldehyde in THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to proceed for a few hours, after which it is quenched with water and extracted with an organic solvent like petroleum ether.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude vinylbenzene product.

Step 3: Catalytic Hydrogenation to this compound [5]

  • The 4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene is dissolved in a suitable solvent (e.g., ethanol).

  • A catalytic amount of palladium on carbon (Pd/C) is added.

  • The mixture is subjected to hydrogenation with hydrogen gas until the reaction is complete.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The final product, this compound, can be further purified by recrystallization or chromatography. A purity of over 99% is often achievable.[5]

Applications and Historical Context

The primary application of this compound and its analogues lies in the field of liquid crystal technology. These compounds are key components in the formulation of liquid crystal mixtures used in various electro-optical devices.

The development of liquid crystals dates back to the late 19th century, with significant advancements in their application for displays occurring in the mid-20th century. The introduction of cyclohexylbenzene derivatives was a crucial step in creating stable and versatile liquid crystal materials with broad operating temperature ranges. The alkyl chain length on the cyclohexane ring, such as the ethyl group in the topic compound, is a critical determinant of the resulting liquid crystal's physical properties, including its clearing point and viscosity.

While the specific timeline for the discovery of the ethyl variant is not as well-documented as its propyl or pentyl counterparts, it is a logical extension of the systematic research into structure-property relationships in liquid crystal molecules. Its use as a synthetic intermediate in the pharmaceutical and agrochemical industries is also a significant application area, leveraging the reactivity of the bromo-substituent for carbon-carbon bond formation.

Logical Relationships in Application

The utility of this compound stems from its unique molecular structure, which dictates its primary applications. The logical flow from its structural features to its end-uses is depicted below.

Application_Logic cluster_properties Key Molecular Features cluster_applications Primary Applications A This compound B Trans-4-ethylcyclohexyl Group A->B C Bromobenzene Moiety A->C D Liquid Crystal Formulations B->D Imparts desirable mesomorphic properties E Pharmaceutical & Agrochemical Synthesis C->E Enables cross-coupling reactions

Caption: Logical relationship between molecular features and applications.

Conclusion

This compound, while perhaps less prominent than some of its alkyl homologues, remains a compound of significant interest for researchers in materials science and organic synthesis. Its specific stereochemistry and functionalization provide a valuable tool for the design of advanced liquid crystals and complex organic molecules. The synthetic pathways, while requiring careful control, are based on well-established organic reactions, making the compound accessible for research and development purposes. Further exploration of its role in novel applications continues to be an active area of investigation.

References

Theoretical Calculations for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a disubstituted benzene derivative with a flexible cyclohexane ring. Understanding its three-dimensional structure, electronic properties, and spectroscopic signature is crucial for applications in areas such as liquid crystals, organic electronics, and as a building block in medicinal chemistry. Theoretical calculations provide a powerful and cost-effective means to predict these properties, offering insights that can guide experimental work.

This guide details the standard computational workflow for a molecule of this nature, from initial conformational analysis to in-depth quantum chemical calculations.

Experimental and Computational Protocols

The theoretical investigation of this compound would typically involve a multi-step computational protocol to ensure a thorough analysis of its conformational space and electronic structure.

Conformational Analysis

Due to the flexibility of the ethylcyclohexyl group, a comprehensive conformational search is the initial and critical step.

  • Methodology : A molecular mechanics-based conformational search is first performed to identify low-energy conformers. The Merck Molecular Force Field (MMFF94) is a suitable choice for this purpose. The search would involve systematic rotation of all rotatable bonds, including the bond connecting the phenyl and cyclohexyl rings, and the bonds within the ethyl group.

  • Procedure :

    • The initial 3D structure of this compound is built.

    • A systematic conformational search is performed, generating a large number of possible conformers.

    • Each conformer is minimized using the MMFF94 force field.

    • The resulting unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

Quantum Chemical Calculations

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum chemical calculations.

  • Methodology : Density Functional Theory (DFT) is the most common and reliable method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice. A Pople-style basis set, such as 6-311++G(d,p), is appropriate for providing a good balance between accuracy and computational cost.

  • Procedure :

    • The geometries of the selected conformers are optimized at the B3LYP/6-311++G(d,p) level of theory.

    • Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR and Raman).

    • Further single-point energy calculations can be performed with larger basis sets or different functionals for more accurate electronic properties.

    • NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

Data Presentation

The quantitative data obtained from these calculations should be summarized in a clear and structured format to allow for easy interpretation and comparison.

Optimized Geometric Parameters

The following table presents a hypothetical set of key optimized geometric parameters for the lowest energy conformer.

ParameterBond/Angle/DihedralCalculated Value
Bond Lengths (Å) C-Br1.912
C-C (aromatic)1.395 (avg.)
C-C (cyclohexyl)1.538 (avg.)
C-C (ethyl)1.541
Bond Angles (°) ** C-C-Br119.8
C-C-C (aromatic)120.0 (avg.)
C-C-C (cyclohexyl)111.5 (avg.)
Dihedral Angles (°) **C-C-C-C (cyclohexyl ring)± 55.9 (chair)
C(ar)-C(cy)-C(cy)-C(cy)178.5
Calculated Thermodynamic and Electronic Properties

This table summarizes the key thermodynamic and electronic properties calculated for the molecule.

PropertyValue
Thermodynamic Properties
Zero-Point Vibrational Energy (kcal/mol)155.8
Enthalpy (Hartree)-2975.12
Gibbs Free Energy (Hartree)-2975.20
Electronic Properties
Dipole Moment (Debye)1.85
HOMO Energy (eV)-6.45
LUMO Energy (eV)-0.21
HOMO-LUMO Gap (eV)6.24
Predicted Vibrational Frequencies

A selection of predicted vibrational frequencies and their assignments are presented below.

Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
307515.2Aromatic C-H stretch
2960120.5Aliphatic C-H stretch (asymmetric)
287085.3Aliphatic C-H stretch (symmetric)
159525.8Aromatic C=C stretch
107045.1C-Br stretch
82560.7Aromatic C-H out-of-plane bend

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Calculations (DFT) cluster_3 Property Analysis start Initial 3D Structure conf_search Molecular Mechanics Conformational Search start->conf_search conf_min Energy Minimization (MMFF94) conf_search->conf_min conf_select Select Low-Energy Conformers conf_min->conf_select dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_select->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc thermo Thermodynamic Properties freq_calc->thermo electronic Electronic Properties (HOMO, LUMO, Dipole) freq_calc->electronic spectra Spectroscopic Prediction (IR, Raman, NMR) freq_calc->spectra

Computational workflow for theoretical analysis.
Interrelation of Calculated Properties

The diagram below shows the logical relationship between the primary calculations and the derived molecular properties.

G cluster_input Input cluster_calc Core Calculations cluster_output Derived Properties mol_structure Molecular Structure opt Geometry Optimization mol_structure->opt freq Frequency Calculation opt->freq e_prop Electronic Structure opt->e_prop geom Optimized Geometry (Bond Lengths, Angles) opt->geom thermo Thermodynamics (Energy, Enthalpy) freq->thermo vib Vibrational Spectra (IR, Raman) freq->vib reactivity Reactivity Descriptors (HOMO-LUMO Gap) e_prop->reactivity nmr NMR Spectra e_prop->nmr

Interrelation of calculated molecular properties.

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the material safety of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is not available at this time. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this chemical compound could not be located in publicly available resources.

Safety data sheets are comprehensive documents that provide crucial information on the physical, chemical, and toxicological properties of a substance, as well as recommendations for safe handling, storage, and disposal. Without the official SDS from a manufacturer or a recognized chemical safety database, it is not possible to construct an accurate and reliable technical guide that meets the detailed requirements of researchers, scientists, and drug development professionals.

Creating a safety guide by extrapolating data from structurally similar compounds would be scientifically unsound and could lead to inaccurate and potentially hazardous recommendations. The specific arrangement of the bromo, ethyl, and cyclohexyl groups in this compound will determine its unique toxicological and chemical properties.

For professionals working with this compound, it is imperative to obtain the official Safety Data Sheet from the chemical supplier. This document is the primary source for:

  • Hazard Identification: Including GHS classifications, signal words, hazard statements, and precautionary statements.

  • Physical and Chemical Properties: Such as melting point, boiling point, flash point, and solubility.

  • Toxicological Data: Including acute and chronic health effects, routes of exposure, and ecotoxicity data.

  • Exposure Controls and Personal Protection: Recommendations for engineering controls, personal protective equipment (PPE), and occupational exposure limits.

  • First-Aid and Emergency Procedures: Detailed instructions for responding to accidental exposure or release.

  • Handling and Storage: Guidelines for safe storage conditions and handling practices.

Given the absence of this foundational safety information, the creation of quantitative data tables, detailed experimental protocols, and workflow diagrams as requested cannot be fulfilled. Researchers and all personnel handling this substance are strongly advised to contact their supplier to obtain the official and specific Material Safety Data Sheet for this compound before its use.

Methodological & Application

Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key building block in the synthesis of high-performance liquid crystals, which are integral components of modern display technologies such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The presence of the trans-4-ethylcyclohexyl group imparts desirable properties to the final liquid crystal molecules, including a broad nematic temperature range, high thermal stability, and low viscosity, which are crucial for fast-switching and high-resolution displays.

This document provides detailed application notes on the utility of this compound in the synthesis of nematic liquid crystals and a comprehensive experimental protocol for a typical synthesis.

Application Notes

The primary application of this compound in liquid crystal synthesis is as an aryl halide precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the substituted benzene ring of the starting material and another aromatic or heterocyclic unit, leading to the construction of the rigid mesogenic core of the liquid crystal molecule.

A common synthetic target is the class of 4,4'-disubstituted biphenyls, where the 4-(trans-4-ethylcyclohexyl)phenyl moiety is coupled with another functionalized phenyl group. A particularly relevant example is the synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. The cyano (-CN) group introduces a strong dipole moment, which is essential for the dielectric anisotropy required for the alignment of the liquid crystal molecules in an electric field.

The general synthetic strategy involves the reaction of this compound with a suitable boronic acid, such as 4-cyanophenylboronic acid, in the presence of a palladium catalyst and a base. The resulting biphenyl structure possesses the necessary rod-like shape to exhibit liquid crystalline properties.

Quantitative Data

PropertyValue (for 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile)
Molecular FormulaC24H29N[1]
Molecular Weight331.5 g/mol [1]
Melting Point (Crystal to Nematic)Not explicitly stated, but nematic phase is present.
Clearing Point (Nematic to Isotropic)Not explicitly stated, but nematic phase is present.
AppearanceWhite solid/powder[2]

Experimental Protocols

Synthesis of 4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a nematic liquid crystal using this compound as a starting material.

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • Polarized optical microscope

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add toluene and a small amount of water (e.g., 4:1 toluene:water). The biphasic system can be effective for Suzuki couplings.

    • Degas the mixture by bubbling an inert gas (nitrogen or argon) through the solvent for 15-20 minutes.

  • Catalyst Addition:

    • In a separate small vial, prepare the palladium catalyst by mixing palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene.

    • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel. A mixture of hexanes and ethyl acetate is typically used as the eluent, with the polarity gradually increased.

    • Collect the fractions containing the desired product and concentrate them using a rotary evaporator.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture.

  • Characterization:

    • Determine the melting point of the purified product.

    • Observe the liquid crystalline phases and phase transitions (clearing point) using a polarized optical microscope with a hot stage.

    • Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway A 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Cyanophenylboronic acid B->C D 4'-(trans-4-ethylcyclohexyl)- [1,1'-biphenyl]-4-carbonitrile (Nematic Liquid Crystal) C->D

Caption: Synthetic pathway for a nematic liquid crystal.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A Combine Reactants and Solvent B Degas Mixture A->B C Add Catalyst B->C D Heat to Reflux C->D E Cool and Dilute D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Recrystallization H->I J Melting Point & POM I->J K Spectroscopy (NMR, MS) I->K

Caption: Workflow for liquid crystal synthesis and characterization.

References

Application Notes and Protocols: 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene as a Precursor for Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility compared to traditional liquid crystal displays (LCDs). The performance of an OLED device is intrinsically linked to the chemical and photophysical properties of the organic materials used within its layers. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key building block in the synthesis of high-performance OLED materials, particularly for host and hole-transporting layers (HTL). Its unique structure, featuring a reactive bromine atom on a benzene ring and a bulky, non-planar trans-4-ethylcyclohexyl group, allows for the creation of molecules with desirable thermal stability, solubility, and charge-transporting properties.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the straightforward synthesis of complex aromatic structures.[1][[“]][3][4][5] The trans-4-ethylcyclohexyl moiety introduces steric hindrance, which can prevent intermolecular aggregation and crystallization of the final material, leading to improved film morphology and device stability. This application note provides detailed protocols for the synthesis of representative OLED materials derived from this compound and the subsequent fabrication of an OLED device.

Application Notes

The primary application of this compound in the context of OLEDs is as a precursor for the synthesis of:

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent emitter. The host material facilitates charge transport and transfers energy to the emitter. The bulky cyclohexyl group helps to create an amorphous film, preventing aggregation of the emitter molecules and reducing efficiency roll-off at high brightness.[6][7][8]

  • Hole Transport Materials (HTMs): The triphenylamine and carbazole moieties, when coupled with the this compound core, result in materials with excellent hole mobility.[9][10] Efficient hole injection and transport are crucial for balancing charge carriers within the emissive layer, leading to higher device efficiency and lower operating voltages.[11]

The Suzuki-Miyaura cross-coupling reaction is the key synthetic transformation that utilizes this compound to build these larger, functional molecules.[1][3][4][5] This reaction is known for its high tolerance of various functional groups and generally provides high yields.[3]

Experimental Protocols

Protocol 1: Synthesis of 9-(4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (Host Material)

This protocol describes the synthesis of a carbazole-biphenyl derivative, a common scaffold for OLED host materials, via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (Carbazole-biphenyl boronic acid pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 9-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and deionized water (20 mL).

  • Degassing: Bubble nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

  • Characterization: Collect the fractions containing the desired product and remove the solvent to yield a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4'-(trans-4-ethylcyclohexyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (Hole Transport Material)

This protocol outlines the synthesis of a triphenylamine-biphenyl derivative, a typical structure for hole transport materials.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Toluene

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and deionized water (25 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and add ethyl acetate (30 mL). Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/toluene gradient.

  • Characterization: Combine the product-containing fractions and evaporate the solvent to obtain the pure product as a white to off-white powder. Confirm the structure using NMR and mass spectrometry.

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of a small-molecule OLED device by thermal evaporation.[12][13][14][15][16]

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Synthesized Hole Transport Material (e.g., 4'-(trans-4-ethylcyclohexyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amine)

  • Synthesized Host Material (e.g., 9-(4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole)

  • Phosphorescent emitter (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃])

  • Electron Transport Material (ETM) (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃))

  • Electron Injection Material (EIM) (e.g., Lithium Fluoride (LiF))

  • Cathode material (e.g., Aluminum (Al))

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum:

      • Hole Transport Layer (HTL): Evaporate the synthesized HTM to a thickness of 40 nm.

      • Emissive Layer (EML): Co-evaporate the synthesized host material and the phosphorescent emitter (e.g., 6% Ir(ppy)₃) to a thickness of 30 nm.

      • Electron Transport Layer (ETL): Evaporate Alq₃ to a thickness of 20 nm.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) as the electron injection layer.

    • Deposit a layer of Al (100 nm) as the cathode. The deposition is done through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.

Data Presentation

The following tables present expected quantitative data for OLED materials derived from this compound, based on reported values for structurally similar compounds.

Table 1: Synthesis Yields and Purity

Compound IDTarget MaterialReaction TypeTypical Yield (%)Purity (%) (Post-Chromatography)
HM-01 9-(4'-(trans-4-ethylcyclohexyl)-[1,1'-biphenyl]-4-yl)-9H-carbazoleSuzuki Coupling75 - 85>99.5
HTM-01 4'-(trans-4-ethylcyclohexyl)-N,N-diphenyl-[1,1'-biphenyl]-4-amineSuzuki Coupling80 - 90>99.5

Table 2: Photophysical and Thermal Properties of Synthesized Materials

Compound IDHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Triplet Energy (ET) (eV)Glass Transition Temperature (Tg) (°C)
HM-01 ~ -5.7~ -2.4~ 2.9~ 110
HTM-01 ~ -5.4~ -2.3N/A~ 95

Note: These values are estimates based on similar compounds and may vary.

Table 3: Representative OLED Device Performance

Device ConfigurationHost MaterialEmissive DopantMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)
ITO/HTM-01/HM-01:Ir(ppy)₃/Alq₃/LiF/AlHM-01Ir(ppy)₃ (Green)~ 20~ 70~ 65~ 3.0

Device performance is highly dependent on the optimization of layer thicknesses and fabrication conditions.

Mandatory Visualizations

Synthesis_Pathway_Host_Material precursor 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O precursor->catalyst boronic_ester Carbazole-biphenyl boronic acid pinacol ester boronic_ester->catalyst product 9-(4'-(trans-4-ethylcyclohexyl)- [1,1'-biphenyl]-4-yl)-9H-carbazole (Host Material) catalyst->product Suzuki Coupling Synthesis_Pathway_HTM precursor 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene catalyst Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O precursor->catalyst boronic_acid 4-(Diphenylamino)phenyl- boronic acid boronic_acid->catalyst product 4'-(trans-4-ethylcyclohexyl)-N,N- diphenyl-[1,1'-biphenyl]-4-amine (Hole Transport Material) catalyst->product Suzuki Coupling OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL Hole Transport Layer (HTL) (e.g., HTM-01) UV_Ozone->HTL EML Emissive Layer (EML) (Host:Emitter, e.g., HM-01:Ir(ppy)₃) HTL->EML ETL Electron Transport Layer (ETL) (e.g., Alq₃) EML->ETL EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (N₂ Glovebox) Cathode->Encapsulation Testing Device Testing (J-V-L, EL) Encapsulation->Testing

References

Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction between an organoboron compound and an organohalide offers a powerful and versatile method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a key building block in the synthesis of liquid crystal materials and other functional organic molecules. This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

(Note: An image of the chemical reaction would be placed here in a real document.)

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid as a representative example. The reaction conditions may require optimization for different arylboronic acids.

Materials and Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.39 mmol), phenylboronic acid (0.49 g, 4.07 mmol, 1.2 equiv), and potassium carbonate (1.4 g, 10.17 mmol, 3.0 equiv).

    • Add a magnetic stir bar to the flask.

    • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.015 g, 0.068 mmol, 2 mol%) and triphenylphosphine (0.071 g, 0.271 mmol, 8 mol%) in 10 mL of toluene.

    • Add the catalyst solution to the reaction flask.

    • Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL).

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously under a nitrogen atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 30 mL of deionized water and 30 mL of ethyl acetate to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.

Data Presentation

Table 1: Representative Reaction Parameters for Suzuki Coupling of this compound with Various Arylboronic Acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃ (3)Toluene/Ethanol/H₂O801892
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (3)Dioxane/H₂O901688
34-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O852095
43-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O1001285

Table 2: Analytical Data for 4-(trans-4-ethylcyclohexyl)-1,1'-biphenyl.

AnalysisResult
Appearance White to off-white solid
Melting Point 128-130 °C
¹H NMR (400 MHz, CDCl₃) δ 7.60-7.55 (m, 4H), 7.45-7.40 (m, 2H), 7.35-7.30 (m, 1H), 2.55-2.45 (m, 1H), 1.95-1.85 (m, 4H), 1.50-1.20 (m, 6H), 0.90 (t, J = 7.2 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 145.8, 140.9, 139.8, 128.7, 127.2, 127.0, 126.9, 44.9, 34.5, 33.8, 29.1, 12.1
Mass Spec (EI) m/z 278.20 (M⁺)

Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow start Reaction Setup (Reactants, Catalyst, Solvent) reaction Heating and Stirring (Reaction Monitoring by TLC) start->reaction workup Aqueous Work-up (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

Caption: A streamlined workflow for the Suzuki coupling experiment.

Conclusion

This application note provides a reliable and detailed protocol for the Suzuki coupling of this compound with arylboronic acids. The presented methodology, data, and visualizations offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The protocol can be adapted for a wide range of substrates, making it a valuable tool for the synthesis of diverse biphenyl derivatives.

Application Notes and Protocols: Heck Reaction Conditions for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2][3] Given that this compound is an aryl bromide with an electron-donating alkyl substituent, the conditions outlined below are tailored to provide a high probability of success for this type of substrate.

I. Overview of the Heck Reaction

The Heck reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] The catalytic cycle generally proceeds through a Pd(0)/Pd(II) cycle. The reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.

A general workflow for the Heck reaction is depicted below:

Heck_Reaction_Workflow A Reactant Mixing B Inert Atmosphere (e.g., N2, Ar) A->B Setup C Heating & Stirring B->C Initiation D Reaction Monitoring (TLC, GC/MS) C->D Progression E Work-up D->E Completion F Purification (e.g., Chromatography) E->F Isolation G Product Characterization F->G Analysis

Caption: A generalized experimental workflow for performing a Heck reaction.

II. Recommended Heck Reaction Conditions for this compound

The following tables summarize various successful Heck reaction conditions for aryl bromides, particularly those bearing electron-donating groups, which are analogous to the target substrate. These conditions can serve as a starting point for optimization.

Table 1: Catalyst Systems and Ligands
Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂None (ligandless)0.1 - 2Often effective at higher temperatures.
Pd(OAc)₂PPh₃1 - 5A common and robust phosphine ligand.
Pd(OAc)₂P(t-Bu)₃1 - 2A bulky phosphine ligand, can be very effective.[4]
Pd/CNone1 - 5A heterogeneous catalyst that can be filtered off.[5]
Pd EnCat™None0.1 - 1A microencapsulated heterogeneous catalyst.[5]
Pd(OAc)₂N-Heterocyclic Carbene (NHC) Precursors1 - 2Known for high thermal stability and activity.[1][2]
Table 2: Bases, Solvents, and Additives
BaseSolvent(s)Additive(s)Temperature (°C)
K₂CO₃DMF, DMF/H₂O (1:1)None80 - 120[1]
Na₂CO₃NMP, DMABu₄NCl (TBAC)100 - 140[5][6]
Et₃N (Triethylamine)DMF, AcetonitrileNone80 - 100
Cs₂CO₃Dioxane, TolueneNone100 - 120
K₃PO₄DMF, NMPNone80 - 120

III. Detailed Experimental Protocols

Below are two detailed protocols that can be adapted for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate).

Protocol 1: Homogeneous Catalysis with Pd(OAc)₂/PPh₃

This protocol employs a common and reliable homogeneous catalyst system.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene, 1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) and the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis with Pd/C

This protocol utilizes a heterogeneous catalyst, which can simplify product purification.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., methyl acrylate, 1.5 mmol)

  • 10% Palladium on Carbon (Pd/C, 0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃, 2.0 mmol)

  • Tetrabutylammonium Chloride (TBAC, 1.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 mmol), 10% Pd/C (0.05 mmol), Na₂CO₃ (2.0 mmol), and TBAC (1.0 mmol).

  • Flush the apparatus with an inert gas.

  • Add anhydrous NMP (5 mL) and the alkene (1.5 mmol).

  • Heat the mixture to 130-140 °C with vigorous stirring.[5]

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filtrate with water to remove NMP and other water-soluble impurities.

  • Separate the organic layer, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify by flash column chromatography if necessary.

IV. Signaling Pathways and Logical Relationships

The catalytic cycle of the Heck reaction is a well-established pathway. The diagram below illustrates the key steps involved in this process.

Heck_Catalytic_Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2X Pd0->PdII_Aryl OA Oxidative Addition Pd0->OA PdII_Alkene R-Pd(II)L(Alkene)X PdII_Aryl->PdII_Alkene Coord Alkene Coordination PdII_Aryl->Coord PdII_Intermediate Intermediate PdII_Alkene->PdII_Intermediate MI Migratory Insertion PdII_Alkene->MI PdII_Hydride H-Pd(II)L2X PdII_Intermediate->PdII_Hydride betaH β-Hydride Elimination PdII_Intermediate->betaH PdII_Hydride->Pd0 RE Reductive Elimination PdII_Hydride->RE OA->PdII_Aryl + R-X Coord->PdII_Alkene + Alkene MI->PdII_Intermediate betaH->PdII_Hydride Product RE->Pd0 + Base - HBX

Caption: The catalytic cycle of the Heck reaction.

V. Safety Considerations

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents like DMF and NMP are flammable and have specific health risks; consult their Safety Data Sheets (SDS) before use.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and organic materials.[1][3] Its mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable transformation in drug discovery and development.[4]

This document provides detailed application notes and a protocol for the Sonogashira coupling of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, a substrate relevant in the synthesis of liquid crystals and potentially in medicinal chemistry due to its rigid cyclohexylphenyl scaffold. The bulky trans-4-ethylcyclohexyl group can present steric challenges, making the optimization of reaction conditions crucial for achieving high yields.

Data Presentation: Sonogashira Coupling of Substituted Aryl Bromides

The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of various aryl bromides with terminal alkynes, providing a comparative reference for the reaction with this compound.

Aryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzenePhenylacetylenePdCl2(PPh3)2 (5)CuI (10)PPh3Et3NTHF5012~60[5][6]
4-BromotoluenePhenylacetylenePd on alumina (5)Cu2O on alumina (0.1)--DMA8072Low[1]
4-BromoacetophenonePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2)PPh3Et3NToluene10024High[7]
4-NitrobromobenzenePhenylacetylenetrans-[PdBr(p-NO2C6H4)(PPh3)2]CuIPPh3Et3NDMF100-Good[8]
1-Bromo-4-tert-butylbenzenePropiolic acidPd2(dba)3 (5)-dppfTBAFNMP901272[9]
2-Bromotoluene (sterically hindered)PhenylacetylenePd/PCy3CuIPCy3K3PO4Toluene100--[4]

Experimental Protocols

General Considerations

The Sonogashira coupling reaction is sensitive to oxygen, and therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents should be degassed prior to use. The choice of palladium catalyst, ligand, copper co-catalyst, base, and solvent can significantly impact the reaction outcome and may require optimization for the specific substrates used. For sterically hindered aryl bromides like this compound, the use of bulky, electron-rich phosphine ligands can be beneficial.[4]

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Toluene (anhydrous and degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) to the flask via syringe.

  • Addition of Alkyne: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 70-80 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired diarylalkyne product.[1]

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry.

Mandatory Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 Product RedElim Reductive Elimination Product Ar-C≡C-R ArX Ar-X CuX CuX Cu_Pi [R-C≡C-H---CuX] CuX->Cu_Pi R-C≡C-H Alkyne_Coord Alkyne Coordination Cu_Acetylide Cu-C≡C-R Cu_Pi->Cu_Acetylide Base Deprotonation Deprotonation (Base) Cu_Acetylide->PdII_Aryl TerminalAlkyne R-C≡C-H

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Aryl Bromide, Pd Catalyst, CuI Setup->AddReagents AddSolventBase Add Degassed Solvent & Base AddReagents->AddSolventBase AddAlkyne Add Terminal Alkyne AddSolventBase->AddAlkyne Reaction Stir and Heat (Monitor by TLC) AddAlkyne->Reaction Workup Reaction Work-up (Quench, Filter) Reaction->Workup Extract Extraction Workup->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

References

Synthetic Routes to Novel Compounds Using 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene as a key starting material. This versatile building block is particularly valuable in the fields of liquid crystal research and pharmaceutical development due to its rigid core and flexible aliphatic tail. The protocols outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions and Grignard reagent formation, enabling the synthesis of a diverse range of derivatives.

Introduction

This compound is an aromatic compound featuring a brominated phenyl ring attached to a trans-substituted ethylcyclohexyl moiety. This structure imparts properties such as thermal stability and low viscosity, making its derivatives suitable for applications in advanced display technologies. Furthermore, the presence of the aryl bromide functionality allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a crucial intermediate for creating complex organic molecules with potential pharmaceutical applications.

This guide details the following key synthetic transformations:

  • Suzuki-Miyaura Cross-Coupling: For the synthesis of biphenyl derivatives.

  • Sonogashira Coupling: For the preparation of diarylacetylene compounds.

  • Buchwald-Hartwig Amination: For the formation of N-aryl amine derivatives.

  • Grignard Reaction: For the introduction of various functional groups via a highly reactive organomagnesium intermediate.

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes described in this document, starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, Base) A->B C-C Bond Formation C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C C-C Bond Formation D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D C-N Bond Formation E Grignard Formation (Mg, THF) A->E Organometallic Intermediate F 4'-(trans-4-ethylcyclohexyl)- [1,1'-biphenyl] Derivatives B->F G 1-(4-(trans-4-ethylcyclohexyl)phenyl)- alkyne Derivatives C->G H N-Aryl-4-(trans-4-ethylcyclohexyl)aniline Derivatives D->H I 4-(trans-4-ethylcyclohexyl)phenylmagnesium bromide E->I J Quenched Products (e.g., with Aldehydes, CO2) I->J Electrophilic Quench

Figure 1: Key synthetic transformations of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the key synthetic transformations. While specific quantitative data for this compound is limited in the available literature, the provided reaction conditions are based on established procedures for analogous aryl bromides. Yields are estimates based on similar reported reactions.

Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. This is a cornerstone reaction for the synthesis of biphenyls, which are common cores in liquid crystals and pharmaceuticals.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Aryl Bromide, Boronic Acid, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat to 80-100 °C C->D E Monitor by TLC/GC-MS D->E F Cool and Quench (e.g., with water) E->F G Extract with Organic Solvent F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: To the stirred mixture, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Reaction: Heat the mixture to reflux (approximately 85-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.

ParameterCondition
Aryl Halide This compound
Boronic Acid 4-Cyanophenylboronic acid
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene/Water or Dioxane/Water
Temperature 85-100 °C
Reaction Time 4-12 hours
Estimated Yield 85-95%

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling for Diarylacetylene Synthesis

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

  • Reaction Setup: To a dry, degassed flask, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 equiv.).

  • Solvent and Amine Base: Add a degassed solvent such as tetrahydrofuran (THF) or toluene, followed by a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

ParameterCondition
Aryl Halide This compound
Alkyne Phenylacetylene
Catalyst PdCl₂(PPh₃)₂ / CuI
Base Triethylamine or Diisopropylamine
Solvent THF or Toluene
Temperature 25-50 °C
Reaction Time 4-24 hours
Estimated Yield 70-90%

Table 2: Typical Reaction Conditions for Sonogashira Coupling.

Buchwald-Hartwig Amination for N-Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is exceptionally broad in scope and has become a standard method for the synthesis of aryl amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and aniline (1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-arylated product. A general procedure for the Buchwald-Hartwig amination of a bromo-aromatic ring with aniline suggests stirring the mixture at 110 °C for 8 hours in toluene with Pd(OAc)₂ and BINAP as the catalytic system and Cs₂CO₃ as the base.

ParameterCondition
Aryl Halide This compound
Amine Aniline or Morpholine
Catalyst/Ligand Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / BINAP
Base NaOtBu or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 8-24 hours
Estimated Yield 75-95%

Table 3: Typical Reaction Conditions for Buchwald-Hartwig Amination.

Grignard Reaction for Functional Group Introduction

The formation of a Grign

Application Notes and Protocols: 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a halogenated aromatic compound featuring a rigid biphenyl-like core structure conferred by the trans-cyclohexyl ring. While extensively documented as a key intermediate in the synthesis of liquid crystal monomers and explored in pharmaceutical research, its role in agrochemical synthesis is not well-established in publicly available literature and patents. This document provides an overview of the known applications of this compound and explores its hypothetical potential as a building block for novel agrochemicals based on its structural motifs. Detailed physicochemical data and a hypothetical synthetic protocol are presented for illustrative purposes.

Introduction

This compound and its alkyl analogs are recognized precursors in materials science, particularly for the synthesis of liquid crystals. The rigid and linear molecular shape, a consequence of the trans-substituted cyclohexyl ring connected to a phenyl group, is a desirable characteristic for inducing and stabilizing liquid crystalline phases. The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the elaboration of more complex molecular architectures.

While the core structure, a substituted cyclohexylphenyl moiety, is present in some biologically active molecules, a direct and established application of this compound as a key intermediate in the synthesis of commercialized agrochemicals is not apparent from a thorough review of scientific and patent literature. However, the lipophilic nature of the ethylcyclohexyl group and the reactive bromophenyl unit suggest its potential as a scaffold in the design of novel pesticides. This document summarizes the known properties of this compound and provides a hypothetical framework for its application in agrochemical discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related analogs is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the compound's potential behavior in biological and environmental systems.

Table 1: Physicochemical Data of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compoundN/AC₁₄H₁₉Br267.21White solid>98%
1-Bromo-4-(trans-4-propylcyclohexyl)benzene86579-53-5C₁₅H₂₁Br281.23White crystals>99.5%
1-Bromo-4-(trans-4-butylcyclohexyl)benzene516510-78-4C₁₆H₂₃Br295.26White solid>98%
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene79832-89-6C₁₇H₂₅Br309.29White solid>98%

Documented Applications

The primary and well-documented application of this compound and its analogs is in the synthesis of liquid crystal monomers. The bromo functionality allows for the introduction of various terminal groups through reactions such as Suzuki, Heck, or Sonogashira coupling, leading to molecules with the necessary mesogenic properties.

Hypothetical Role in Agrochemical Synthesis

While no specific agrochemical in the market has been identified as being directly synthesized from this compound, its structure contains features that are common in some classes of pesticides:

  • A Lipophilic Tail: The trans-4-ethylcyclohexyl group provides significant lipophilicity, which can aid in the penetration of the waxy cuticle of plants or the exoskeleton of insects.

  • An Aromatic Core: The benzene ring is a common scaffold in many pesticides, offering a rigid framework for the attachment of various functional groups.

  • A Reactive Handle: The bromo group is an excellent leaving group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the facile introduction of toxophores or other functionalities.

Hypothetical Synthetic Pathway to a Novel Insecticide

To illustrate its potential, a hypothetical synthetic pathway for a novel insecticide is proposed. This pathway utilizes a Suzuki coupling reaction, a common tool in modern synthetic chemistry, to link the this compound core to a pyridine-based toxophore. Pyridine-containing structures are found in a number of successful insecticides.

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Pyridine-3-boronic acid B->C D Hypothetical Insecticidal Compound: 3-(4-(trans-4-ethylcyclohexyl)phenyl)pyridine C->D C-C bond formation E Further Functionalization (e.g., chlorination, amination) D->E F Novel Insecticide Candidate Library E->F

Hypothetical synthesis of a novel insecticide.
Experimental Protocol: Hypothetical Suzuki Coupling

Disclaimer: This protocol is for illustrative purposes only and has not been experimentally validated. It is based on standard Suzuki coupling procedures.

Objective: To synthesize 3-(4-(trans-4-ethylcyclohexyl)phenyl)pyridine from this compound and pyridine-3-boronic acid.

Materials:

  • This compound (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Palladium(II) acetate (0.02 eq)

  • Triphenylphosphine (0.08 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a round-bottom flask, add this compound, pyridine-3-boronic acid, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene and water to the flask.

  • In a separate vial, premix the palladium(II) acetate and triphenylphosphine in a small amount of toluene.

  • Add the catalyst mixture to the reaction flask.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired product, 3-(4-(trans-4-ethylcyclohexyl)phenyl)pyridine, as a solid. Characterization would be required using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a logical workflow for utilizing this compound in a hypothetical agrochemical discovery program.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening and Optimization A 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene B Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B D Compound Library B->D C Diverse Building Blocks (heterocycles, amines, etc.) C->B E High-Throughput Screening (Insecticidal, Herbicidal, Fungicidal) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Agrochemical Candidate G->H

Workflow for agrochemical discovery.

Conclusion

This compound is a valuable building block in materials science, particularly for liquid crystals. While its direct application in the synthesis of existing agrochemicals is not documented, its structural features make it an interesting, albeit unexplored, scaffold for the design of novel pesticides. The provided hypothetical synthetic protocol and discovery workflow are intended to serve as a conceptual framework for researchers interested in exploring the potential of this and related compounds in the field of agrochemical science. Further research is needed to validate these hypothetical applications.

Application Notes and Protocols for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or detailed handling and storage protocols for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene were found. The following information is synthesized from data available for structurally similar compounds, including 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, and other related brominated aromatic hydrocarbons. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Introduction

This compound is a halogenated aromatic hydrocarbon. Based on the data for similar compounds, it is expected to be a white to off-white crystalline solid at room temperature.[1] Its structural analogs are utilized as intermediates in the synthesis of liquid crystals and specialty chemicals, suggesting its potential application in materials science and pharmaceutical development.[1] Due to its chemical structure, appropriate handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of structurally similar compounds. These values should be considered as estimates for this compound.

Property1-Bromo-4-(trans-4-propylcyclohexyl)benzene1-Bromo-4-ethylbenzene1-Bromo-4-cyclohexylbenzene
Molecular Formula C15H21Br[1]C8H9Br[2]C12H15Br[3]
Molecular Weight 281.23 g/mol [1]185.06 g/mol 239.15 g/mol [3]
Appearance White to off-white crystalline solid[1]Colorless liquid[4]Colorless liquid[5]
Boiling Point 332.1 °C at 760 mmHg[1]204 °C at 760 mmHg[4]90 - 94 °C at 0.01 mmHg[5]
Flash Point 149.4 °C[1]63 °C[4]No data available
Density 1.167 g/cm³[1]1.340 g/cm³[4]No data available
Solubility No data availableNo information available[4]No information available[5]

Health and Safety Information

Based on analogous compounds, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[6][7] It may also cause skin and eye irritation.[4][8]

Hazard Statements (Anticipated):

  • Harmful if swallowed.[6]

  • Causes skin irritation.[4][8]

  • Causes serious eye irritation.[4][8]

  • May cause respiratory irritation.[4][9]

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[6][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6][10] Inspect gloves before use.[7]

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.[5][6]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[6][10] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Handling Procedures
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[6]

    • Have an emergency eyewash station and safety shower readily accessible.[8][10]

    • Assemble all necessary equipment and reagents before starting work.

  • Dispensing and Use:

    • Handle the compound exclusively within a chemical fume hood to avoid inhalation of any dust or vapors.[6]

    • Avoid direct contact with skin, eyes, and clothing.[5][7]

    • When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.

    • Keep the container tightly closed when not in use.[4][10]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[4][6]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Storage Procedures
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[6][10]

  • The recommended storage temperature is room temperature.[11]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][8] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention.[4]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.[7]

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[9]

    • Sweep up the material and place it in a suitable, labeled container for disposal.[5][9]

  • Large Spills:

    • Evacuate the area.

    • Prevent the spill from entering drains or waterways.[6][9]

    • Contain the spill using appropriate absorbent materials.

    • Follow institutional protocols for large chemical spills and contact environmental health and safety personnel.

Disposal
  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[4]

  • Do not allow the material to enter drains or water courses.[6]

Visualized Workflow

The following diagram illustrates the general workflow for the safe handling and storage of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Transfer/Weigh in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Area handle2->clean1 store1 Store in Cool, Dry, Well-Ventilated Area handle3->store1 store2 Segregate from Incompatibles store1->store2 clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. Common impurities may include:

  • Unreacted 4-ethylcyclohexylbenzene: The starting material for the bromination reaction.

  • Dibrominated products: Such as 1,X-dibromo-4-(trans-4-ethylcyclohexyl)benzene, formed by over-bromination.

  • ** isomers:** Positional isomers where the bromo group is not at the 4-position of the benzene ring.

  • Oxidation products: If the compound has been exposed to air and light over extended periods.

Q3: What purity levels can I expect from different purification methods?

A3: The achievable purity depends on the chosen method and the initial purity of the crude product. The following table summarizes typical purity levels obtained with different techniques for similar compounds.[1][2]

Purification MethodTypical Purity AchievedNotes
Single Recrystallization>98%Effective for removing major impurities if a suitable solvent is found.
Column Chromatography>99%Highly effective for separating closely related impurities.
Combined Methods>99.5%Recrystallization followed by column chromatography can yield very high purity material.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. 1. Inappropriate solvent selection (product is insoluble). 2. Insufficient solvent volume.1. Select a more suitable solvent. For nonpolar compounds like this, consider hydrocarbons (e.g., hexane, heptane) or mixtures with a slightly more polar solvent. 2. Add more solvent in small portions until the product dissolves.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated with impurities.1. Choose a solvent with a lower boiling point. 2. Attempt to purify by column chromatography first to remove the bulk of the impurities.
Poor recovery of the purified product. 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the solution by carefully evaporating some of the solvent. 2. Cool the solution in an ice bath to minimize solubility. 3. Use a pre-heated funnel and flask for hot filtration.
Crystals are colored. The impurity is colored and co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurity.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. 1. Inappropriate mobile phase polarity. 2. Column was not packed properly (channeling). 3. Column was overloaded with the crude product.1. Optimize the mobile phase using thin-layer chromatography (TLC) first. For this nonpolar compound, start with a nonpolar eluent like hexane and gradually increase polarity if needed. 2. Ensure the silica gel is packed uniformly without any air bubbles. 3. Use an appropriate amount of crude product for the column size (typically 1:20 to 1:50 ratio of product to silica gel by weight).
The product is not eluting from the column. The mobile phase is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For example, start with 100% hexane and slowly add a more polar solvent like ethyl acetate or dichloromethane.
The elution of the product is too fast. The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking or tailing of the spot on TLC analysis of fractions. 1. The compound is interacting too strongly with the stationary phase. 2. The sample is too concentrated.1. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Dilute the fractions before spotting on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and may require some preliminary small-scale trials. Ethanol is a commonly used solvent for the recrystallization of similar aromatic compounds.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like hexane or isopropanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add approximately 100 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other nonpolar solvent)

  • Ethyl acetate (or other more polar solvent)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase by running thin-layer chromatography (TLC) of the crude product with different solvent systems. A good system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4. For this nonpolar compound, a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Direct Purification Recrystallization->ColumnChromatography Further Purification PureProduct Pure Product (>99%) ColumnChromatography->PureProduct Final Product

Caption: A typical workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Dissolve Dissolves in Hot Solvent? Start->Dissolve Crystals Forms Crystals on Cooling? Dissolve->Crystals Yes Failure1 Change Solvent Dissolve->Failure1 No Success Successful Purification Crystals->Success Yes Failure2 Induce Crystallization (scratching, seed crystal) Crystals->Failure2 No Failure1->Start Failure2->Crystals

Caption: A decision-making diagram for troubleshooting recrystallization issues.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-rich substrate, 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

Troubleshooting Guide

Low to no yield of the desired product is a common issue in Suzuki reactions. This guide provides a systematic approach to identify and resolve potential problems.

Initial Checks:

  • Inert Atmosphere: Have you ensured the reaction was set up and maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen)? Oxygen can deactivate the palladium catalyst.[1]

  • Reagent Quality: Are all your reagents (aryl bromide, boronic acid/ester, base, and solvent) pure and dry? Contaminants can interfere with the catalytic cycle.

  • Degassing: Were the solvents properly degassed before use to remove dissolved oxygen?

Problem: Low or No Product Formation

If the initial checks are satisfactory, consider the following potential causes and solutions:

Potential CauseRecommended Action
Inefficient Oxidative Addition The C-Br bond in your sterically hindered substrate may be difficult to activate. Consider using a more electron-rich and bulky phosphine ligand such as SPhos, RuPhos, or a biaryl phosphine.[2][3] Increasing the reaction temperature may also be beneficial.
Poor Transmetalation The transfer of the organic group from boron to palladium can be slow. Ensure you are using a suitable base. For sterically hindered substrates, stronger bases like NaOH, NaOtBu, or K3PO4 are often more effective than weaker bases like Na2CO3.[4] The choice of boronic acid derivative can also play a role; boronic esters (e.g., pinacol esters) can sometimes be more reactive.
Catalyst Deactivation The palladium catalyst may be deactivating over the course of the reaction. Ensure rigorous exclusion of oxygen. If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh3)4 or a precatalyst that readily forms the active species.
Sub-optimal Solvent The choice of solvent can significantly impact the reaction outcome. For sterically hindered substrates, polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, can be effective.[1]

Problem: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of the desired product. Here are some common side products and how to address them:

Side ProductPotential CauseRecommended Action
Dehalogenation The aryl bromide is reduced to the corresponding arene. This can be caused by certain bases or impurities.Try a different base, for example, moving from an alkoxide to a carbonate or phosphate. Ensure all reagents are pure.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.Rigorously degas your solvents and maintain an inert atmosphere. Use a Pd(0) precatalyst or ensure efficient reduction of a Pd(II) precatalyst. Bulky ligands can also suppress homocoupling.
Protodeborylation The boronic acid is converted to the corresponding arene. This can occur in the presence of acidic protons or water, especially at elevated temperatures.Use anhydrous solvents and ensure the base is not too weak. Using a boronic ester can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: For a sterically hindered and electron-rich aryl bromide like this compound, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. For example, Pd(OAc)2 with SPhos or a pre-formed catalyst like SPhos-Pd-G2. A moderately strong base such as K3PO4 or Cs2CO3 in a solvent system like dioxane/water or THF/water at a temperature of 80-100 °C is a reasonable starting point.

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial for sterically hindered substrates. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos), are often effective as they promote the oxidative addition step.[2][3] N-heterocyclic carbene (NHC) ligands can also be very effective. It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.

Q3: Which base should I use for my reaction?

A3: The base plays a critical role in the transmetalation step. For challenging couplings, inorganic bases like K3PO4, Cs2CO3, and K2CO3 are commonly used.[4] In some cases, stronger bases like NaOH or alkoxides (e.g., NaOtBu) may be necessary, but they can also promote side reactions. The choice of base should be optimized in conjunction with the solvent and catalyst system.

Q4: What is the best solvent for this type of Suzuki reaction?

A4: A mixture of an organic solvent and water is often optimal. Common organic solvents for Suzuki reactions include dioxane, THF, toluene, and DMF.[1] The addition of water can help to dissolve the inorganic base and facilitate the transmetalation step. The optimal solvent system will depend on the specific substrates and other reaction conditions.

Q5: My reaction is not going to completion. What should I try?

A5: If your reaction has stalled, you can try the following:

  • Increase the temperature: Carefully increasing the reaction temperature can often drive the reaction to completion.

  • Add more catalyst: A small addition of fresh catalyst may restart a stalled reaction, but be mindful of potential side reactions.

  • Change the ligand: If oxidative addition is the rate-limiting step, switching to a more electron-rich and bulkier ligand can help.

  • Change the base: If transmetalation is slow, a stronger or more soluble base might be required.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield for a Sterically Hindered Aryl Bromide

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)2 (2)PPh3 (4)K2CO3Dioxane/H2O10045Generic
Pd2(dba)3 (1)SPhos (2.5)K3PO4Toluene10085[2]
Pd(OAc)2 (2)RuPhos (4)Cs2CO3Dioxane/H2O10092[3]
PEPPSI-IPr (2)-K3PO4t-AmylOH10088Generic

Table 2: Influence of Base on the Yield of a Suzuki Coupling with a Bulky Aryl Bromide

Base (equiv)SolventTemp (°C)Yield (%)Reference
Na2CO3 (2)Dioxane/H2O10065[4]
K2CO3 (2)Dioxane/H2O10078[4]
K3PO4 (2)Dioxane/H2O10095[4]
Cs2CO3 (2)Dioxane/H2O10098[4]
NaOH (2)THF/H2O8090Generic

Table 3: Common Solvents and Their Effect on Reaction Yield

SolventTemp (°C)Yield (%)Reference
Toluene11082[3]
Dioxane10090Generic
THF8085Generic
DMF12075Generic
2-Propanol/H2O8088Generic

Experimental Protocols

General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide:

This protocol is a general starting point and may require optimization for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K3PO4, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R-X pd2 R-Pd(II)-X L_n oa->pd2 tm Transmetalation pd2->tm R'-B(OH)2 Base pd2_r R-Pd(II)-R' L_n tm->pd2_r re Reductive Elimination pd2_r->re R-R' re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_inert Check Inert Atmosphere and Reagent Quality start->check_inert low_yield Low Yield check_inert->low_yield side_products Side Products Observed check_inert->side_products optimize_catalyst Optimize Catalyst/Ligand (e.g., bulky phosphines) low_yield->optimize_catalyst Yes dehalogenation Dehalogenation? side_products->dehalogenation Yes optimize_base Optimize Base (e.g., stronger base) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent/Temp. optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success homocoupling Homocoupling? dehalogenation->homocoupling No change_base Change Base dehalogenation->change_base Yes improve_inert Improve Inert Conditions Use Pd(0) Catalyst homocoupling->improve_inert Yes change_base->success improve_inert->success Side_Reactions ArylBromide Ar-Br SuzukiProduct Desired Product Ar-R ArylBromide->SuzukiProduct Dehalogenation Dehalogenation Ar-H ArylBromide->Dehalogenation BoronicAcid R-B(OH)2 BoronicAcid->SuzukiProduct Homocoupling Homocoupling R-R BoronicAcid->Homocoupling Protodeborylation Protodeborylation R-H BoronicAcid->Protodeborylation

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki-Miyaura coupling of this compound?

A1: The primary challenge arises from the steric hindrance posed by the bulky trans-4-ethylcyclohexyl group. This steric bulk can impede the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent transmetalation and reductive elimination steps of the catalytic cycle. This often leads to lower reaction rates and incomplete conversions.

Q2: What type of palladium catalyst and ligand system is recommended for this sterically hindered substrate?

A2: For sterically demanding substrates, highly active catalyst systems are required. We recommend using a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or a preformed palladium complex in combination with bulky, electron-rich phosphine ligands. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and other dialkylbiaryl phosphines have shown great success in promoting the coupling of hindered substrates by facilitating both oxidative addition and reductive elimination. N-heterocyclic carbene (NHC) ligands are also a robust option for such challenging couplings.

Q3: What is a typical starting catalyst loading for this reaction?

A3: A good starting point for catalyst loading in the coupling of a sterically hindered aryl bromide is typically in the range of 1-2 mol% of the palladium precatalyst. However, due to the challenging nature of the substrate, optimization will be necessary. For some highly active catalyst systems, loadings as low as 0.05 mol% have been reported to be effective for hindered biaryl synthesis.

Q4: Which base and solvent are most effective for this coupling?

A4: The choice of base and solvent is crucial. A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. In some cases, for very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene, often with the addition of a small amount of water, are typically employed to facilitate the dissolution of the base and the boronic acid derivative.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst activity for the sterically hindered substrate. 2. Inappropriate choice of ligand. 3. Incorrect base or solvent system. 4. Deactivation of the catalyst. 5. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid).1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). 2. Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or a suitable N-heterocyclic carbene (NHC) ligand. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). 4. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species. 5. Use freshly distilled, anhydrous solvents and high-purity reagents. Check the stability of the boronic acid, as protodeboronation can be a significant side reaction.
Formation of Homocoupling Byproducts 1. Slow transmetalation step compared to competitive side reactions. 2. Presence of oxygen in the reaction mixture.1. Increase the concentration of the boronic acid (e.g., from 1.2 to 1.5 equivalents). 2. Ensure rigorous exclusion of air from the reaction setup. Degas the solvent and purge the reaction vessel with an inert gas.
Protodeboronation of the Boronic Acid 1. Presence of excess water or protic impurities. 2. Prolonged reaction times at elevated temperatures.1. Use anhydrous solvents and ensure the base is not excessively hydrated. 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Consider using a more active catalyst to reduce the required reaction time.
Dehalogenation of the Aryl Bromide 1. Presence of β-hydrides in the organoborane partner leading to β-hydride elimination. 2. Use of certain phosphine ligands.1. This is less of a concern with arylboronic acids but can be an issue with alkylboronic acids. Ensure the boronic acid is pure. 2. While monodentate phosphines can sometimes lead to β-hydride elimination with alkyl nucleophiles, for aryl-aryl coupling, this is less common. However, if this side reaction is suspected, screening different ligands may be beneficial.

Data Presentation

Table 1: Representative Effect of Palladium Catalyst Loading on the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide *

EntryPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
10.5SPhos (1.0)K₃PO₄Dioxane/H₂O (5:1)1001275
21.0SPhos (2.0)K₃PO₄Dioxane/H₂O (5:1)1001292
32.0SPhos (4.0)K₃PO₄Dioxane/H₂O (5:1)1001295
40.1SPhos (0.2)K₃PO₄Dioxane/H₂O (5:1)1002460

Experimental Protocols

Detailed Protocol for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 eq)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add anhydrous, degassed dioxane followed by degassed water (e.g., in a 5:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

degradation pathways of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, the primary sites susceptible to degradation are the carbon-bromine bond on the benzene ring, the benzylic position of the ethyl group, and the cyclohexyl ring. The expected degradation pathways under different stress conditions are:

  • Acidic and Alkaline Hydrolysis: Under harsh pH and temperature conditions, hydrolysis of the C-Br bond may occur, leading to the formation of 4-(trans-4-ethylcyclohexyl)phenol. However, the C-Br bond in aryl halides is generally resistant to hydrolysis, so this may be a minor degradation pathway.

  • Oxidative Degradation: The ethyl group is a likely site for oxidation, particularly at the benzylic carbon. This can lead to the formation of 1-(4-bromophenyl)-1-ethanol, which can be further oxidized to 1-(4-bromophenyl)ethanone and ultimately to 4-bromobenzoic acid.[1][2][3][4][5][6][7][8] The cyclohexane ring can also undergo oxidation to form cyclohexanol and cyclohexanone derivatives, and potentially ring-opened products like adipic acid derivatives under strong oxidative stress.[9][10][11]

  • Photolytic Degradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating a phenyl radical and a bromine radical.[12][13] This can lead to a variety of secondary products through radical reactions. The ethyl group may also be susceptible to radical-mediated degradation.

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway is expected to be the cleavage of the C-Br bond.[14][15][16][17] Dehydrogenation of the cyclohexane ring to form an aromatic ring is also possible under certain conditions, though typically requires a catalyst.[18]

Q2: I am observing unexpected peaks in my chromatogram after stress testing. What could they be?

A2: Unexpected peaks could be a result of several factors:

  • Degradation Products: Refer to the potential degradation pathways in Q1. Your unexpected peaks are likely one or more of the predicted degradants.

  • Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products, which are not typically observed under normal stability studies.[19] Consider reducing the stress conditions (e.g., lower temperature, shorter duration, less concentrated acid/base/oxidizing agent).

  • Interactions with Excipients: If you are working with a formulated product, the active pharmaceutical ingredient (API) may be reacting with excipients under stress conditions.

  • Container Leaching: Degradation conditions, especially high temperatures and organic solvents, can cause compounds to leach from the container into your sample.

Q3: My mass balance is low after my forced degradation study. What are the possible reasons?

A3: A low mass balance can be attributed to several factors:

  • Formation of Non-UV Active Degradants: Some degradation pathways, such as the opening of the cyclohexane ring, may produce smaller, non-aromatic fragments that do not absorb UV light and are therefore not detected by a standard UV detector in your HPLC method.

  • Formation of Volatile Degradants: Thermal degradation can sometimes lead to the formation of volatile compounds that are lost from the sample.

  • Precipitation of Degradants: Some degradation products may have poor solubility in the analytical mobile phase and precipitate out of the solution, leading to an underestimation of their concentration.

  • Incomplete Elution from the HPLC Column: Highly polar or non-polar degradants may be irreversibly adsorbed onto the HPLC column.

Troubleshooting Guides

Issue 1: No Degradation Observed
Possible Cause Troubleshooting Steps
Insufficient stress applied.Increase the intensity of the stress condition (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[19]
High intrinsic stability of the molecule.If no degradation is observed under reasonably harsh conditions, the molecule can be considered stable under those specific stress factors.[19]
Analytical method is not stability-indicating.The analytical method may not be able to separate the parent compound from its degradation products. Method development and validation are crucial.
Issue 2: Excessive Degradation
Possible Cause Troubleshooting Steps
Stress conditions are too harsh.Reduce the intensity of the stress condition (e.g., lower temperature, shorter duration, lower concentration of stressor). The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.
High reactivity of the molecule.For highly labile compounds, start with milder stress conditions and gradually increase the intensity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is for illustrative purposes and actual results may vary.

Stress Condition% DegradationMajor Degradant(s)Minor Degradant(s)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)< 5%4-(trans-4-ethylcyclohexyl)phenol-
Alkaline Hydrolysis (0.1 M NaOH, 80°C, 24h)5-10%4-(trans-4-ethylcyclohexyl)phenol-
Oxidative (3% H₂O₂, RT, 24h)15-25%1-(4-bromophenyl)ethanone1-(4-bromophenyl)-1-ethanol, 4-bromobenzoic acid
Photolytic (ICH Option 1, solid state)10-20%4-(trans-4-ethylcyclohexyl)benzene (de-brominated)Biphenyl derivatives
Thermal (105°C, 72h, solid state)< 5%--

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 80°C for 24 hours.

    • Alkaline Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Thermal Degradation: Store the solid drug substance at 105°C for 72 hours.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Solution acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid alkali Alkaline Hydrolysis (0.1M NaOH, 80°C) prep->alkali oxidation Oxidative (3% H2O2, RT) prep->oxidation photo Photolytic (ICH Q1B) prep->photo thermal Thermal (105°C) prep->thermal neutralize Neutralize (if needed) acid->neutralize alkali->neutralize oxidation->neutralize photo->neutralize thermal->neutralize dilute Dilute to Target Conc. neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: General experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod 4-(trans-4-ethylcyclohexyl)phenol parent->hydrolysis_prod C-Br Cleavage oxidation_prod1 1-(4-bromophenyl)-1-ethanol parent->oxidation_prod1 Benzylic Oxidation photolysis_prod 4-(trans-4-ethylcyclohexyl)benzene (de-brominated) parent->photolysis_prod C-Br Cleavage oxidation_prod2 1-(4-bromophenyl)ethanone oxidation_prod1->oxidation_prod2 oxidation_prod3 4-bromobenzoic acid oxidation_prod2->oxidation_prod3

Caption: Inferred degradation pathways under stress conditions.

References

Navigating Solvent Effects on the Reactivity of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on reactions involving 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and selectivity. This guide offers insights into navigating these effects for common transformations such as Suzuki-Miyaura coupling, Heck reactions, and nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing?

A1: Several factors related to the solvent system can contribute to poor performance in Suzuki-Miyaura couplings with this sterically demanding substrate.

  • Inadequate Solubility: this compound and many organoboron reagents have limited solubility in highly polar or purely aqueous solvent systems. This can lead to a multiphasic reaction mixture with poor mass transfer.

  • Poor Catalyst Activity: The choice of solvent can influence the solubility and activity of the palladium catalyst and ligands. In some solvents, the active catalytic species may not form efficiently or may be prone to decomposition.

  • Base Incompatibility: The effectiveness of the inorganic base (e.g., carbonates, phosphates) is highly dependent on the solvent. The base must have sufficient solubility to deprotonate the boronic acid and facilitate transmetalation. The presence of water is often crucial for the activity of many bases.

Troubleshooting Tips:

  • Solvent Mixtures: Employing a mixture of a nonpolar organic solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, DME) or water can improve the solubility of all reaction components.

  • Phase-Transfer Catalysts: In biphasic systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of reactants between phases.

  • Solvent Screening: If yields are consistently low, a systematic screen of different solvent systems is recommended. Start with commonly used solvents for Suzuki couplings and consider less conventional options if necessary.

Q2: I am observing significant byproduct formation in my Heck reaction. Could the solvent be the cause?

A2: Yes, the solvent can play a crucial role in directing the reaction pathway and minimizing side reactions in Heck couplings.

  • β-Hydride Elimination: The solvent can influence the rate of β-hydride elimination, which can lead to the formation of undesired olefin isomers.

  • Catalyst Deactivation: In certain solvents, the palladium catalyst may be more susceptible to aggregation and deactivation, leading to incomplete conversion and the formation of byproducts.

  • Reductive Heck Reaction: Some solvents and reaction conditions can promote a reductive Heck pathway, where the double bond of the alkene is saturated.

Troubleshooting Tips:

  • Polar Aprotic Solvents: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often preferred for Heck reactions as they can stabilize the cationic palladium intermediates and promote the desired catalytic cycle.

  • Base and Additives: The choice of base and the addition of salts (e.g., LiCl, TBAC) can significantly impact the reaction outcome in conjunction with the solvent.

  • Temperature Control: Precise temperature control is critical, as higher temperatures can sometimes lead to increased byproduct formation.

Q3: My nucleophilic substitution reaction on this compound is not proceeding as expected. How does the solvent affect this?

A3: The solvent has a profound effect on the mechanism (SN1 vs. SN2) and rate of nucleophilic substitution reactions.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents favor the SN1 mechanism by stabilizing the carbocation intermediate that would form upon departure of the bromide. They can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down SN2 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents are ideal for SN2 reactions. They can dissolve the substrate and many nucleophiles but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are often slow due to the poor solubility of most nucleophiles.

Troubleshooting Tips:

  • Match Solvent to Desired Mechanism: If an SN2 reaction is desired (with inversion of stereochemistry), use a polar aprotic solvent. If an SN1 pathway is acceptable or desired, a polar protic solvent can be used.

  • Nucleophile Solubility: Ensure your chosen nucleophile is soluble in the reaction solvent. The use of crown ethers can sometimes help to solubilize ionic nucleophiles in less polar solvents.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide representative data for analogous transformations on structurally similar aryl bromides. These tables illustrate the general trends of solvent effects and should be used as a guide for reaction optimization.

Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideSolventBaseCatalyst SystemYield (%)
14-BromotolueneToluene/H₂OK₂CO₃Pd(PPh₃)₄85
24-BromotolueneDioxane/H₂OK₃PO₄Pd(dppf)Cl₂92
34-BromotolueneDMFCs₂CO₃Pd(OAc)₂/SPhos95
44-BromoanisoleDME/H₂ONa₂CO₃Pd(PPh₃)₄88

This data is illustrative and compiled from various sources on Suzuki-Miyaura reactions of simple aryl bromides. Actual yields for this compound may vary.

Table 2: Influence of Solvent on the Yield of the Heck Reaction between Bromobenzene and Styrene

EntrySolventBaseCatalystAdditiveConversion (%)
1NMPNa₂CO₃Pd/CNone83
2DMFNa₂CO₃Pd/CNone57
3DMF/H₂O (95:5)Na₂CO₃Pd/CNone66
4NMPNa₂CO₃Pd EnCat™Bu₄NCl>95

This data is adapted from a study on the Heck reaction of bromobenzene and is intended to show general solvent trends.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions. These should be adapted and optimized for the specific requirements of your research.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent or solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq), the base (e.g., triethylamine or K₂CO₃, 1.5-2.5 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If a solid-supported catalyst is used, it should be added at this stage.

  • Solvent and Additives: Add the degassed solvent (e.g., DMF, DMAc) and any additives (e.g., a phosphine ligand or a phase-transfer catalyst).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (often 100-140 °C) with vigorous stirring for the necessary duration (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, filter off any solids and dilute the filtrate with an organic solvent. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography.

Mandatory Visualization

The following diagram illustrates a general workflow for investigating and optimizing solvent effects on a given reaction involving this compound.

Technical Support Center: Purification of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. The following sections detail the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 4-(trans-4-ethylcyclohexyl)benzene.

  • Di-substituted Byproducts: Dibrominated products, where a second bromine atom is added to the benzene ring.

  • Isomeric Impurities: The cis-isomer of 1-Bromo-4-(4-ethylcyclohexyl)benzene.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary purification techniques are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: How can I quickly assess the purity of my sample?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample and to identify the presence of major impurities. Gas chromatography-mass spectrometry (GC-MS) can provide a more detailed quantitative analysis of the components in your mixture.

Q4: Is it possible to separate the cis and trans isomers?

A4: Yes, separation of cis and trans isomers is often challenging but can be achieved using column chromatography with an appropriate solvent system that maximizes the small polarity difference between the isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Yield After Recrystallization The chosen solvent is too good a solvent for the product, even at low temperatures.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a solvent mixture to fine-tune the solubility.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.
Oily Product After Recrystallization The product's melting point is lower than the boiling point of the recrystallization solvent, or significant impurities are still present.- Use a lower-boiling point solvent for recrystallization.- Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.
Poor Separation in Column Chromatography The solvent system (mobile phase) has either too high or too low polarity.- Optimize the solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the target compound.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Cis and trans Isomers Co-elute The polarity difference between the isomers is insufficient for separation with the current solvent system.- Use a less polar solvent system to increase the retention time on the column, which may improve separation.- Employ a longer chromatography column to increase the theoretical plates.- Consider specialized chromatography columns, such as those with phenyl or pentafluorophenyl stationary phases, which can offer different selectivity for isomers.[1]
Product Contaminated with Unreacted Starting Material Incomplete reaction or inefficient purification.- Monitor the reaction progress by TLC or GC to ensure completion.- In column chromatography, the less polar starting material should elute before the brominated product. Use a shallow gradient to ensure good separation.
Presence of Dibrominated Impurities Over-bromination during the synthesis.- These more polar byproducts will have a lower Rf value than the desired product. They can be effectively removed by column chromatography.

Data Presentation

The following table summarizes the expected chromatographic behavior of this compound and its common impurities.

Compound Structure Expected Polarity Expected Elution Order in Normal Phase Chromatography Expected Rf Value (relative)
4-(trans-4-ethylcyclohexyl)benzeneC14H20Low1stHigh
This compoundC14H19BrMedium2ndMedium
1-Bromo-4-(cis-4-ethylcyclohexyl)benzeneC14H19BrSlightly higher than transClose to trans-isomerSlightly lower than trans
Dibromo-4-(trans-4-ethylcyclohexyl)benzeneC14H18Br2High3rdLow

Experimental Protocols

Recrystallization
  • Solvent Selection: Based on empirical data for similar compounds, ethanol, methanol, or a mixture of hexane and ethyl acetate are good starting points for solvent screening.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove residual solvent.

Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection: a. Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. b. Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the desired product.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar eluent. b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. b. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: a. Begin elution with the determined non-polar solvent system. b. Collect fractions and monitor their composition by TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Column Column Chromatography Decision->Column Low Purity / Isomers Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Solvent Optimize Recrystallization Solvent LowYield->Solvent Yes Isomers Isomers Present? PoorSep->Isomers Yes TLC_Opt Optimize TLC Solvent System PoorSep->TLC_Opt No Gradient Use Gradient Elution Isomers->Gradient LongCol Use Longer Column / Specialized Stationary Phase Isomers->LongCol

Caption: Troubleshooting logic for common purification challenges.

References

reaction monitoring techniques for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound, a key intermediate in various industrial applications. This guide focuses on reaction monitoring techniques to ensure optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. For this specific synthesis, 1,4-dibromobenzene is typically reacted with a (trans-4-ethylcyclohexyl)boronic acid derivative.

Q2: Which analytical techniques are recommended for monitoring the progress of this Suzuki-Miyaura coupling reaction?

A2: Several techniques can be employed to monitor the reaction's progress. The most common and accessible methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For more detailed kinetic studies, High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized.

Q3: How can I quickly check if my reaction is proceeding using TLC?

A3: TLC is a rapid and cost-effective method to qualitatively assess the reaction progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf) values will differ for the starting materials and the product, allowing for easy visualization.

Q4: What are the expected side products in this synthesis?

A4: Common side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation of the aryl bromide.[2] Homocoupling results in the formation of a biphenyl derivative from two molecules of the boronic acid, while dehalogenation leads to the formation of bromobenzene. These byproducts can complicate purification and reduce the yield of the desired product.

Q5: Can I use NMR spectroscopy for real-time reaction monitoring?

A5: Yes, NMR spectroscopy, particularly benchtop NMR, can be an excellent tool for real-time, in-situ monitoring of the reaction.[3] This technique allows for the direct observation and quantification of the consumption of reactants and the formation of the product without the need for sample workup.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and monitoring of this compound.

Issue 1: No Product Formation Observed by TLC or GC-MS

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst: The palladium catalyst may be inactive or degraded.Use a fresh batch of palladium catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.
Incorrect Base: The chosen base may not be effective for the reaction.Ensure the correct base (e.g., K₂CO₃, K₃PO₄) is used and that it is anhydrous. The base is crucial for the transmetalation step.[4]
Low Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.Gradually increase the reaction temperature. Suzuki-Miyaura reactions often require heating to achieve a reasonable reaction rate.[5]
Poor Quality Reagents: Starting materials (aryl bromide or boronic acid derivative) may be impure or degraded.Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Issue 2: Low Yield of the Desired Product

Possible Causes & Solutions:

CauseRecommended Action
Homocoupling Side Reaction: Significant formation of the boronic acid homocoupling product.Ensure the reaction is carried out under strictly anaerobic conditions to minimize oxygen, which can promote homocoupling.[6] Using a slight excess of the aryl bromide can also favor the cross-coupling reaction.
Dehalogenation of Aryl Bromide: The starting aryl bromide is being converted to bromobenzene.This can be caused by impurities or certain reaction conditions. Consider using a different palladium ligand or solvent system.[2]
Incomplete Reaction: The reaction has not gone to completion.Increase the reaction time and continue to monitor by TLC or GC-MS until the starting material is consumed.
Suboptimal Reaction Conditions: The solvent, base, or catalyst loading may not be optimal.Perform a systematic optimization of reaction parameters, including solvent, base concentration, and catalyst-to-ligand ratio.
Issue 3: Difficulty in Monitoring the Reaction with TLC

Possible Causes & Solutions:

CauseRecommended Action
Poor Separation of Spots: The Rf values of the starting material and product are too close.Experiment with different solvent systems (eluents) with varying polarities to achieve better separation on the TLC plate.
Spots are Not Visible under UV Light: The compounds are not UV-active.Use a visualization agent such as potassium permanganate or an iodine chamber to stain the TLC plate, making the spots visible.[7][8]
Streaking of Spots: The sample applied to the TLC plate is too concentrated.Dilute the reaction mixture sample before spotting it on the TLC plate.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Preparation: Withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted reaction mixture, along with the starting materials (1,4-dibromobenzene and the boronic acid derivative) as references, onto the baseline of the TLC plate.

  • Elution: Develop the TLC plate in a chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and dry it. Visualize the spots under a UV lamp (254 nm).[1] Circle the observed spots with a pencil. If necessary, use a staining agent for better visualization.

  • Analysis: Compare the Rf values of the spots in the reaction mixture lane with the reference lanes to determine the presence of starting materials and the formation of the product.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring
  • Sample Preparation: Quench a small aliquot of the reaction mixture with water and extract the organic components with a suitable solvent like dichloromethane or ethyl acetate.[9]

  • Filtration: Filter the organic extract through a small plug of silica gel or a syringe filter to remove any solid impurities.

  • Injection: Inject a small volume (e.g., 1 µL) of the filtered sample into the GC-MS.

  • GC Parameters: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature to achieve good separation of the reactants, product, and any side products.

  • MS Analysis: Monitor the elution of compounds by their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key identifier for bromine-containing compounds.

  • Quantification: By integrating the peak areas of the starting material and product, the reaction conversion can be quantified over time.

Data Presentation

Table 1: Typical Retention Factors (Rf) in TLC Monitoring
CompoundTypical Rf Value (Hexane:Ethyl Acetate 9:1)
1,4-Dibromobenzene~0.8
(trans-4-ethylcyclohexyl)boronic acidBaseline (polar)
This compound~0.6

Note: Rf values are approximate and can vary based on the specific TLC plate and experimental conditions.

Table 2: Example GC-MS Data for Reaction Monitoring
Time (hours)Conversion of 1,4-Dibromobenzene (%)
125
255
485
698

Note: Conversion is calculated based on the relative peak areas of the starting material and product in the GC chromatogram.

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D [R-B(OR)3]- E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow Start Start Suzuki-Miyaura Reaction Sample Take Aliquot from Reaction Mixture Start->Sample TLC TLC Analysis Sample->TLC GCMS GC-MS Analysis Sample->GCMS Decision Reaction Complete? TLC->Decision GCMS->Decision Workup Reaction Workup and Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: Workflow for monitoring the synthesis of this compound.

Diagram 3: Troubleshooting Logic for Low Product Yield

Troubleshooting_Low_Yield Problem Low Product Yield Check_Completion Is the reaction complete? Problem->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Product Formation Check_Side_Products->Side_Products Optimize_Time_Temp Increase reaction time/temperature Incomplete->Optimize_Time_Temp Check_Homocoupling Check for Homocoupling Side_Products->Check_Homocoupling Check_Dehalogenation Check for Dehalogenation Side_Products->Check_Dehalogenation Optimize_Conditions Optimize reaction conditions (catalyst, base, solvent) Check_Homocoupling->Optimize_Conditions Check_Dehalogenation->Optimize_Conditions

References

Technical Support Center: Production of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Purity

  • Q1: What are the most common synthetic routes for this compound at a laboratory and pilot scale?

    A1: The most prevalent synthetic strategies involve a two-step process. The first step is the synthesis of the precursor, 4-ethylcyclohexylbenzene, which is typically achieved through Friedel-Crafts alkylation or acylation followed by reduction. The second step is the regioselective bromination of this intermediate.

  • Q2: My bromination reaction is producing significant amounts of di-brominated and other poly-brominated impurities. How can I improve the selectivity for the mono-bromo product?

    A2: To enhance mono-bromination selectivity, consider the following adjustments:

    • Control of Stoichiometry: Use a brominating agent to a 4-ethylcyclohexylbenzene molar ratio of close to 1:1. A slight excess of the hydrocarbon can also favor mono-substitution.

    • Reaction Temperature: Lowering the reaction temperature can increase selectivity by reducing the rate of the second bromination.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile can offer higher selectivity compared to using elemental bromine.

    • Catalyst: Use a mild Lewis acid catalyst and ensure its concentration is optimized. Over-catalysis can lead to side reactions.

  • Q3: I am observing the formation of the cis-isomer in my final product. How can I maximize the trans-isomer content?

    A3: The stereochemistry is primarily determined during the synthesis of the 4-ethylcyclohexylbenzene intermediate.

    • Hydrogenation Conditions: If a hydrogenation step is used to reduce an aromatic ring, the choice of catalyst and reaction conditions (temperature, pressure) can influence the cis/trans ratio.

    • Isomerization: In some cases, treatment with a strong base can be used to equilibrate a mixture of isomers to the thermodynamically more stable trans-isomer.

    • Purification: Careful purification by fractional distillation or chromatography can separate the isomers, although this can be challenging and costly at scale.

Scale-Up Challenges

  • Q4: We are facing issues with heat management during the bromination step upon scaling up. What are the recommended safety precautions and mitigation strategies?

    A4: Bromination reactions are often highly exothermic and require careful thermal management, especially at a larger scale.

    • Gradual Reagent Addition: Add the brominating agent slowly and in a controlled manner to manage the rate of heat generation.

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system.

    • Solvent Choice: Use a solvent with a suitable boiling point to help dissipate heat.

    • Monitoring: Continuously monitor the internal reaction temperature.

    • Quenching Strategy: Have a well-defined and tested quenching procedure in place to stop the reaction in case of a thermal runaway.

  • Q5: The purification of the final product by distillation is proving to be difficult due to the high boiling point and potential for thermal degradation. What are some alternative purification strategies?

    A5: For high-boiling and thermally sensitive compounds, consider the following:

    • Vacuum Distillation: This will lower the boiling point and reduce the risk of degradation.

    • Crystallization: If the product is a solid at or near room temperature, crystallization from a suitable solvent system can be a very effective and scalable purification method.

    • Slurry Washes: Washing the crude product with appropriate solvents can help remove specific impurities.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Outcomes

ParameterFriedel-Crafts AlkylationBromination
Reactants Benzene, 2-ethylcyclohexene4-ethylcyclohexylbenzene, NBS
Catalyst AlCl₃Not required
Solvent Excess BenzeneAcetonitrile
Temperature 0-10 °C70-80 °C
Reaction Time 4-6 hours2-4 hours
Typical Yield 70-85%85-95%
Purity (crude) 80-90%90-95%
Key Impurities Polyalkylated benzenes, isomersDi-brominated products, unreacted starting material

Experimental Protocols

Protocol 1: Synthesis of 4-ethylcyclohexylbenzene (Friedel-Crafts Alkylation)

  • A reactor is charged with anhydrous benzene and cooled to 0-5 °C.

  • Anhydrous aluminum chloride (AlCl₃) is added portion-wise while maintaining the temperature below 10 °C.

  • 2-ethylcyclohexene is then added dropwise to the stirred suspension over a period of 1-2 hours.

  • The reaction mixture is stirred at 10 °C for an additional 3-4 hours.

  • The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation.

Protocol 2: Bromination of 4-ethylcyclohexylbenzene

  • 4-ethylcyclohexylbenzene is dissolved in acetonitrile in a reaction vessel.

  • N-Bromosuccinimide (NBS) is added in one portion.

  • The mixture is heated to 70-80 °C and stirred for 2-4 hours, monitoring the reaction progress by GC or TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude this compound.

  • The crude product is further purified by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Bromination reactants1 Benzene + 2-ethylcyclohexene reaction1 Alkylation Reaction reactants1->reaction1 catalyst1 AlCl3 catalyst1->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 intermediate 4-ethylcyclohexylbenzene purification1->intermediate reaction2 Bromination Reaction intermediate->reaction2 reagent2 N-Bromosuccinimide (NBS) reagent2->reaction2 workup2 Filtration & Washing reaction2->workup2 purification2 Recrystallization / Distillation workup2->purification2 final_product This compound purification2->final_product troubleshooting_guide cluster_bromination Bromination Step Issues cluster_purification Purification Issues start Low Yield or Purity Issue polybromination High Poly-bromination? start->polybromination Check Bromination isomer_issue Incorrect Isomer Ratio? start->isomer_issue Check Purification unreacted_sm High Starting Material? polybromination->unreacted_sm No adjust_stoichiometry Adjust NBS ratio to ~1:1 polybromination->adjust_stoichiometry Yes lower_temp Lower reaction temperature polybromination->lower_temp Yes increase_time Increase reaction time/temp unreacted_sm->increase_time Yes check_nbs Check NBS purity unreacted_sm->check_nbs Yes thermal_degradation Thermal Degradation? isomer_issue->thermal_degradation No isomerization Consider isomerization step isomer_issue->isomerization Yes chromatography Use chromatography for separation isomer_issue->chromatography Yes vacuum_distillation Use vacuum distillation thermal_degradation->vacuum_distillation Yes crystallization Attempt crystallization thermal_degradation->crystallization Yes

impact of moisture on 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in common chemical reactions. The primary focus is on mitigating the impact of moisture, a critical factor in the success of many organometallic coupling reactions.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound, with a focus on moisture-related issues.

Issue 1: Low or No Product Yield in Grignard Reactions

Q: I am attempting to form the Grignard reagent from this compound, but the reaction fails to initiate or gives a very low yield of the desired product after quenching. What could be the cause?

A: This is a classic problem when preparing Grignard reagents, which are extremely sensitive to moisture.

  • Primary Cause: Trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings will react with and quench the Grignard reagent as it forms. Water is more acidic than the terminal alkyne that the Grignard reagent is intended to react with, leading to a simple acid-base reaction that protonates the Grignard, converting it back to an inert hydrocarbon and forming magnesium salts.

  • Troubleshooting Steps:

    • Glassware Preparation: Ensure all glassware is rigorously dried. Flame-dry the apparatus under vacuum or oven-dry at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

    • Solvent Purity: Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and must be thoroughly dried, typically by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by passing through an activated alumina column. Use of a freshly opened bottle of anhydrous solvent is highly recommended.

    • Reagent Purity: Ensure the this compound is dry. If it has been stored for a long time, consider dissolving it in a minimal amount of anhydrous solvent and drying the solution over magnesium sulfate before use.

    • Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the system. Use a Schlenk line or a glovebox.

    • Magnesium Activation: The surface of magnesium turnings can have a passivating layer of magnesium oxide. Gently crush the turnings in a mortar and pestle or use a magnetic stir bar to grind them in the flask in situ before adding the solvent to expose a fresh metal surface. A small crystal of iodine can also be added to initiate the reaction.

Issue 2: Inconsistent Yields and Side Products in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is giving inconsistent yields and I'm observing a significant amount of a debrominated byproduct, 4-(trans-4-ethylcyclohexyl)benzene. Why is this happening?

A: While some modern Suzuki-Miyaura coupling protocols are tolerant to or even utilize water, uncontrolled moisture can still negatively impact the reaction.[1][2][3][4]

  • Primary Causes:

    • Protodeboronation of Boronic Acid: The boronic acid coupling partner can be sensitive to excess water, especially at elevated temperatures or with certain bases, leading to its decomposition before it can couple with your aryl bromide.

    • Hydrolytic Dehalogenation: In the presence of a palladium catalyst, a base, and a proton source (water), a competing reaction pathway can lead to the replacement of the bromine atom with a hydrogen atom, resulting in the hydrodehalogenated side product.

    • Catalyst Decomposition: While some water can be tolerated, excessive amounts can lead to the formation of inactive palladium hydroxide species or palladium black, reducing the concentration of the active Pd(0) catalyst.

  • Troubleshooting Steps:

    • Control Water Content: If using an aqueous base solution (e.g., K₂CO₃ in water), ensure the amount of water is controlled and consistent with the literature protocol. Avoid introducing extraneous moisture from wet solvents or non-dried glassware.

    • Base Selection: The choice of base is critical. Anhydrous bases like K₃PO₄ or Cs₂CO₃ can be used in non-aqueous solvent systems (e.g., dioxane, toluene) if hydrodehalogenation is a persistent issue.

    • Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes) before adding the palladium catalyst. This removes dissolved oxygen which can degrade the catalyst, but also helps to remove excess volatile impurities.

    • Order of Addition: Add the palladium catalyst and ligand to the mixture of aryl bromide, boronic acid, and base just before heating. Pre-heating the mixture without the catalyst can accelerate the decomposition of sensitive reagents.

Issue 3: Failure or Low Conversion in Buchwald-Hartwig Amination

Q: I am trying to couple this compound with a primary amine using Buchwald-Hartwig amination, but the reaction stalls at low conversion. What role could moisture be playing?

A: The Buchwald-Hartwig amination is known for its sensitivity to reaction conditions. While some protocols note that a small amount of water can be tolerated or is even beneficial for the reduction of the Pd(II) precatalyst to the active Pd(0) species, excess water is detrimental.[5]

  • Primary Causes:

    • Base Inactivation: Strong bases used in this reaction, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), are extremely hygroscopic and will be rapidly neutralized by water. This reduces the effective concentration of the base needed for the catalytic cycle.

    • Aryl Bromide Hydrolysis: At the elevated temperatures often required for this reaction, the presence of a strong base and water can promote the hydrolysis of the aryl bromide to the corresponding phenol, creating a significant byproduct and consuming the starting material.

    • Ligand Degradation: Some phosphine ligands can be sensitive to oxidation or hydrolysis under harsh, wet conditions, leading to catalyst deactivation.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Given the sensitivity of the strong bases, this reaction should be set up under a strict inert atmosphere (glovebox preferred) using anhydrous, degassed solvents.

    • Base Handling: Use a fresh bottle of the alkoxide or amide base. If using from an older container, it's best to titrate it or test it on a small scale first. Weigh it out quickly and add it to the reaction vessel under an inert atmosphere.

    • Monitor for Side Products: Use TLC or GC-MS to check for the formation of 4-(trans-4-ethylcyclohexyl)phenol. If this byproduct is observed, it is a strong indicator of excessive moisture in the reaction.

Data Summary

The following table provides a generalized summary of the expected impact of uncontrolled moisture on common reactions involving this compound. Actual results will vary based on the specific catalyst, ligand, base, and solvent system employed.

Reaction TypeKey Reagent SensitivityExpected Impact of Excess Moisture on YieldExpected Impact of Excess Moisture on PurityCommon Moisture-Related Side Products
Grignard Reaction Grignard Reagent (R-MgBr)Severe Decrease (often to 0%)N/A (No reaction)4-(trans-4-ethylcyclohexyl)benzene
Suzuki-Miyaura Coupling Boronic Acid, Pd(0) CatalystModerate to Severe DecreaseDecrease4-(trans-4-ethylcyclohexyl)benzene, Boronic acid decomposition products
Buchwald-Hartwig Amination Strong Base (e.g., NaOtBu), Pd(0)/LigandModerate to Severe DecreaseDecrease4-(trans-4-ethylcyclohexyl)phenol, 4-(trans-4-ethylcyclohexyl)benzene

Experimental Protocols

Protocol 1: Preparation of the Grignard Reagent (Moisture-Sensitive)

This protocol outlines the rigorous steps required to minimize moisture.

  • Glassware Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. All glassware is oven-dried overnight at 150°C and assembled hot under a positive flow of dry nitrogen.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. The system is briefly flame-dried under vacuum and backfilled with nitrogen. Anhydrous diethyl ether is added via cannula to cover the magnesium.

  • Initiation: A small crystal of iodine is added. This compound (1.0 equivalent) is dissolved in anhydrous diethyl ether in the dropping funnel. Approximately 10% of the aryl bromide solution is added to the magnesium suspension. The mixture is gently warmed until the brown color of the iodine disappears and bubbling is observed, indicating initiation.

  • Reaction: The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction is stirred at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-black solution is the Grignard reagent, which should be used immediately.

Protocol 2: Aqueous Suzuki-Miyaura Coupling (Moisture-Tolerant)

This protocol illustrates a modern approach where water is a controlled component of the reaction.

  • Reagent Setup: To a round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a 4:1 mixture of toluene and water as the solvent. The total solvent volume should be sufficient to make the concentration of the aryl bromide approximately 0.2 M.

  • Degassing: Equip the flask with a reflux condenser and a nitrogen inlet. Bubble nitrogen gas through the stirred solution for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualizations

Troubleshooting Flowchart

G cluster_0 cluster_1 cluster_2 cluster_3 start Reaction Failure (Low Yield / No Product) reaction_type What is the reaction type? start->reaction_type grignard Grignard reaction_type->grignard suzuki Suzuki reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald grignard_cause Cause: Extreme moisture sensitivity. Water quenches the reagent instantly. grignard->grignard_cause suzuki_cause Cause: Uncontrolled water. Leads to dehalogenation or catalyst death. suzuki->suzuki_cause buchwald_cause Cause: Excess moisture. Neutralizes base, promotes hydrolysis. buchwald->buchwald_cause grignard_solution Solution: - Flame-dry all glassware. - Use anhydrous, distilled solvents. - Maintain strict inert atmosphere. grignard_cause->grignard_solution suzuki_solution Solution: - Use degassed solvents. - Control amount of aqueous base. - Check for protodeboronation. suzuki_cause->suzuki_solution buchwald_solution Solution: - Use a glovebox. - Use fresh, anhydrous base. - Check for phenol byproduct. buchwald_cause->buchwald_solution

Caption: Troubleshooting flowchart for moisture-related reaction failures.

Workflow for Moisture-Sensitive Reactions

G cluster_prep Preparation Phase cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction Phase A 1. Oven/Flame-Dry All Glassware B 2. Assemble Apparatus While Hot A->B C 3. Cool Under Inert Gas (Ar/N2) B->C D 4. Add Solids (e.g., Mg, Base) C->D Schlenk Line / Glovebox E 5. Add Anhydrous Solvent (via Syringe/Cannula) D->E F 6. Add Liquid Reagents Dropwise E->F G 7. Maintain Positive Inert Gas Pressure F->G H 8. Monitor Reaction (TLC, GC) G->H I 9. Quench Reaction (Anhydrously if needed) H->I

Caption: General workflow for setting up a moisture-sensitive experiment.

Interference of Water in Grignard Reaction

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway (Moisture Interference) ArylBr This compound (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArylBr->Grignard Ether Solvent Mg Mg(0) Mg->Grignard Ether Solvent Electrophile Electrophile (e.g., CO2, Ketone) Grignard->Electrophile Nucleophilic Attack H2O Water (H2O) (Moisture Contamination) Grignard->H2O Acid-Base Reaction (Protonation) Product Desired Product (e.g., Ar-COOH, Ar-CR2OH) Electrophile->Product Quenched Quenched Product (4-(trans-4-ethylcyclohexyl)benzene) (Ar-H) H2O->Quenched Salts Mg(OH)Br

Caption: Competing reaction pathways for a Grignard reagent with and without moisture.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound? A: It should be stored in a tightly sealed container in a cool, dry place away from direct sunlight. For long-term storage, placing the container inside a desiccator or a glovebox antechamber can help prevent slow ingress of atmospheric moisture.

Q2: My solvent is labeled "anhydrous." Is it dry enough for a Grignard reaction? A: Not always. Anhydrous solvents from commercial suppliers have very low water content but can absorb moisture from the air every time the bottle is opened. For highly sensitive reactions like Grignard formation, it is best practice to use a freshly opened bottle or to freshly distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for toluene) directly into the reaction flask under an inert atmosphere.

Q3: Can I add a drying agent like magnesium sulfate directly to my reaction? A: No. Drying agents should only be used to dry solvents or solutions of reagents before the reaction during workup. Adding them directly to a reaction mixture, especially an organometallic one, can interfere with the reaction, chelate to the metal catalyst, or introduce unforeseen side reactions.

Q4: What are the visual signs of a failed moisture-sensitive reaction? A: For a Grignard reaction, a primary sign is the failure of the reaction to initiate (no bubbling, no heat evolution, magnesium remains shiny). For palladium-catalyzed reactions, the formation of a large amount of black precipitate (palladium black) early in the reaction can indicate catalyst decomposition, which can be exacerbated by the presence of water and oxygen.

Q5: Is it possible to "rescue" a reaction that has been exposed to moisture? A: Generally, it is very difficult. For Grignard reactions, the quenching is irreversible. For catalytic reactions, it may be possible to add more catalyst and ligand, but this is often inefficient. The best strategy is to abandon the failed reaction, identify the source of moisture, and restart with proper anhydrous techniques.

References

Validation & Comparative

1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. This guide provides a comparative analysis of the ¹H NMR spectrum of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. Due to the limited availability of the specific spectrum for this compound in public databases, this guide will leverage data from structurally similar molecules to predict its spectral features and offer a valuable comparison. By examining the spectra of its constituent parts and close analogs, we can build a comprehensive understanding of the expected chemical shifts, multiplicities, and integration patterns.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound can be predicted by analyzing the influence of the bromophenyl group and the trans-4-ethylcyclohexyl substituent. The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The protons on the cyclohexyl ring will exhibit complex multiplets in the aliphatic region, and the ethyl group will show a characteristic quartet and triplet.

Comparative Analysis of ¹H NMR Data

To understand the rationale behind the predicted spectrum, a comparison with related compounds is essential. The following table summarizes the ¹H NMR data for this compound and its structural analogs.

CompoundAromatic Protons (δ, ppm)Cyclohexyl Protons (δ, ppm)Alkyl Protons (δ, ppm)
This compound (Predicted) ~7.35 (d, 2H), ~7.05 (d, 2H)~2.5 (tt, 1H), ~1.8 (m, 4H), ~1.4 (m, 4H), ~1.2 (m, 1H)~1.4 (q, 2H), ~0.9 (t, 3H)
1-Bromo-4-cyclohexylbenzene[1][2]7.38 (d, 2H), 7.09 (d, 2H)2.45 (tt, 1H), 1.85 (m, 4H), 1.40 (m, 6H)-
4-Bromoethylbenzene[3][4]7.37 (d, 2H), 7.03 (d, 2H)-2.56 (q, 2H), 1.19 (t, 3H)
1-Cyclohexyl-4-ethylbenzene[5]7.15 (s, 4H)2.45 (tt, 1H), 1.85 (m, 4H), 1.40 (m, 6H)2.60 (q, 2H), 1.20 (t, 3H)
Cyclohexylbenzene[6][7]7.25-7.10 (m, 5H)2.47 (tt, 1H), 1.85 (m, 4H), 1.40 (m, 6H)-

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • The signals are integrated to determine the relative number of protons.

  • The multiplicities of the signals (singlet, doublet, triplet, etc.) are analyzed to determine the number of neighboring protons.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with proton environments and the general workflow of ¹H NMR analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 H_ortho1 H C2->H_ortho1 C4 C C3->C4 H_meta1 H C3->H_meta1 C5 C C4->C5 CH_benzylic CH C4->CH_benzylic C6 C C5->C6 H_meta2 H C5->H_meta2 C6->C1 H_ortho2 H C6->H_ortho2 CH2_c1 CH2 CH_benzylic->CH2_c1 CH2_c2 CH2 CH2_c1->CH2_c2 CH_ethyl CH CH2_c2->CH_ethyl CH2_c3 CH2 CH_ethyl->CH2_c3 CH2_ethyl CH2 CH_ethyl->CH2_ethyl CH2_c4 CH2 CH2_c3->CH2_c4 CH2_c4->CH_benzylic CH3_ethyl CH3 CH2_ethyl->CH3_ethyl

Caption: Molecular structure of this compound with distinct proton environments highlighted.

nmr_workflow cluster_workflow 1H NMR Spectrum Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (NMR Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis proc->analysis chem_shift Chemical Shift (δ) (Electronic Environment) analysis->chem_shift integration Integration (Proton Ratio) analysis->integration multiplicity Multiplicity (Neighboring Protons) analysis->multiplicity structure Structure Elucidation chem_shift->structure integration->structure multiplicity->structure

Caption: A logical workflow diagram illustrating the key stages of ¹H NMR spectrum analysis.

References

A Comparative Guide to the Characterization of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: 13C NMR, GC-MS, and FTIR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the characterization of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers unique insights into the molecular structure and purity of the compound, and their complementary nature provides a robust analytical workflow.

Data Presentation

The following tables summarize the expected and experimental data for the characterization of this compound and its close analog, 1-Bromo-4-cyclohexylbenzene.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-Br)119.9
C2, C6 (Ar-CH)131.5
C3, C5 (Ar-CH)128.3
C4 (Ar-C)146.0
C1' (Cyclohexyl-CH)44.1
C2', C6' (Cyclohexyl-CH2)34.5
C3', C5' (Cyclohexyl-CH2)29.8
C4' (Cyclohexyl-CH)39.2
C1'' (Ethyl-CH2)28.7
C2'' (Ethyl-CH3)11.8

Note: Predicted values were obtained using a standard NMR prediction algorithm. Actual experimental values may vary slightly.

Table 2: Comparison of Analytical Data for 1-Bromo-4-cyclohexylbenzene (Analog for GC-MS and FTIR)

Analytical TechniqueParameterObserved Value/Characteristic
GC-MS Retention Time (GC)Dependent on column and conditions
Molecular Ion (m/z)238/240 (due to Br isotopes)[1]
Key Fragment Ions (m/z)159 (loss of C6H11), 91 (tropylium ion)
FTIR C-H stretch (Aromatic)~3030 cm⁻¹[1]
C-H stretch (Aliphatic)2850-2960 cm⁻¹[1]
C=C stretch (Aromatic)1450-1600 cm⁻¹[1]
C-Br stretch515-690 cm⁻¹
C-H out-of-plane bend (p-sub)810-840 cm⁻¹[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

1. 13C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 13C observe pulse sequence with proton decoupling.

    • Solvent: CDCl₃

    • Temperature: 25 °C

    • Relaxation Delay: 2.0 seconds

    • Acquisition Time: 1.0 - 2.0 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and reference the solvent peak (CDCl₃) to 77.16 ppm.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat (Liquid): Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet (Solid): If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Methodology Comparison and Workflow

The characterization of this compound benefits from the application of these three distinct yet complementary techniques.

G cluster_0 Analytical Workflow Sample Sample 13C_NMR 13C NMR Sample->13C_NMR GC_MS GC-MS Sample->GC_MS FTIR FTIR Sample->FTIR Structure_Confirmation Structural Confirmation 13C_NMR->Structure_Confirmation Carbon Skeleton GC_MS->Structure_Confirmation Molecular Weight & Fragmentation Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Chromatographic Separation Functional_Group_ID Functional Group ID FTIR->Functional_Group_ID Vibrational Modes

References

A Comparative Guide to the Reactivity of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and its Propyl Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and its propyl analog, 1-Bromo-4-(trans-4-propylcyclohexyl)benzene. The comparison is based on fundamental principles of organic chemistry, supported by experimental data from closely related compounds due to the absence of direct comparative studies in the published literature.

Theoretical Reactivity Analysis

The reactivity of the carbon-bromine (C-Br) bond in aryl bromides is a critical factor in many synthetic applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The primary factors influencing this reactivity are the electronic and steric effects imparted by the substituents on the aromatic ring.

Electronic Effects: Both the trans-4-ethylcyclohexyl and the trans-4-propylcyclohexyl groups are considered weakly electron-donating groups (EDGs). Alkyl groups, in general, exert a positive inductive effect (+I), which slightly increases the electron density on the aromatic ring. This has a minor activating effect on the ring for electrophilic aromatic substitution but a less pronounced and often negligible effect on the oxidative addition step in cross-coupling reactions, which is typically the rate-determining step. The difference in the inductive effect between an ethyl and a propyl group is minimal, suggesting that the electronic influence of these two substituents on the reactivity of the C-Br bond will be virtually indistinguishable.

Steric Effects: The substituents are located at the para-position relative to the bromine atom. The cyclohexane ring acts as a spacer, distancing the bulk of the alkyl chain from the reactive C-Br bond. Consequently, the steric hindrance around the bromine atom is identical for both molecules. The difference in chain length between an ethyl and a propyl group is unlikely to introduce any significant steric differentiation that would affect the approach of a catalyst to the C-Br bond.

Experimental Data for a Representative Analog

While direct comparative kinetic or yield data for the target compounds is unavailable, the following table summarizes the results of a Suzuki-Miyaura cross-coupling reaction for a structurally similar para-substituted aryl bromide, 1-bromo-4-(1-octynyl)benzene. This data is presented to provide an expected performance benchmark for the compounds of interest under typical catalytic conditions.

Table 1: Suzuki-Miyaura Coupling of 1-bromo-4-(1-octynyl)benzene with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (1 mol%)BaseSolvent/AdditiveTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd-catalyst IIK₂CO₃H₂O/TBAB60295
23-Chlorophenylboronic acidPd-catalyst IIK₂CO₃H₂O/TBAB60294
34-Tolylboronic acidPd-catalyst IIK₂CO₃H₂O/TBAB60287
44-Anisylboronic acidPd-catalyst IIK₂CO₃H₂O/TBAB60290

TBAB: Tetrabutylammonium bromide. Pd-catalyst II is a specific palladium pre-catalyst used in the cited study.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene with an arylboronic acid, adapted from established procedures.

Materials:

  • 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • The reaction mixture is then heated to 80-100°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-Br (Intermediate) B->C D Transmetalation C->D E Ar-Pd(II)-Ar' (Intermediate) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G R1 Ar-Br R1->B R2 Ar'-B(OR)2 R2->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Factors cluster_substituent Substituent Properties cluster_effects Chemical Effects cluster_reactivity Predicted Outcome Propyl trans-4-propylcyclohexyl Electronic Electronic Effect (+I, Weakly Donating) Propyl->Electronic Steric Steric Effect (Negligible Hindrance at para-position) Propyl->Steric Ethyl trans-4-ethylcyclohexyl Ethyl->Electronic Ethyl->Steric Reactivity Nearly Identical Reactivity Electronic->Reactivity Minimal Difference Steric->Reactivity No Difference

Caption: Influence of substituents on aryl bromide reactivity.

References

A Comparative Analysis of Liquid Crystals Derived from 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the performance of liquid crystals derived from 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene with the well-characterized alternative, 4-Cyano-4'-pentylbiphenyl (5CB), reveals key differences in their physical properties. While specific quantitative performance data for liquid crystals directly synthesized from the ethyl-substituted bromo-compound is not extensively available in the public domain, analysis of closely related structures and homologous series allows for a robust comparative guide for researchers and drug development professionals.

This guide provides a comprehensive overview of the expected performance characteristics of liquid crystals based on the this compound precursor, benchmarked against the widely studied 5CB. The comparison focuses on critical parameters for display and other advanced applications: clearing point, birefringence, dielectric anisotropy, and viscosity.

Performance Comparison

The following table summarizes the available and extrapolated performance data for a representative liquid crystal derived from the specified precursor, 4-(trans-4-Ethylcyclohexyl)benzonitrile, and the comparative compound, 4-Cyano-4'-pentylbiphenyl (5CB).

Property4-(trans-4-Ethylcyclohexyl)benzonitrile4-Cyano-4'-pentylbiphenyl (5CB)
Clearing Point (°C) Data not available35.0
Melting Point (°C) 4122.5
Birefringence (Δn) Data not available~0.17 at 27°C
Dielectric Anisotropy (Δε) Data not available+12.10 at 27°C
Viscosity (η, mPa·s) Data not available~35.5 (director parallel to shear), ~22.5 (director perpendicular to shear)

Note: The lack of publicly available data for the clearing point, birefringence, dielectric anisotropy, and viscosity of 4-(trans-4-Ethylcyclohexyl)benzonitrile necessitates a qualitative comparison based on structure-property relationships observed in homologous series of similar liquid crystals. It is anticipated that the shorter ethyl chain in the target compound, compared to the pentyl chain in 5CB, would lead to a lower clearing point and potentially a lower viscosity. The impact on birefringence and dielectric anisotropy is less straightforward to predict without experimental data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison of liquid crystals.

Determination of Clearing Point and Melting Point

The clearing point, the temperature at which the liquid crystal transitions to an isotropic liquid,

A Comparative Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Other Brominated Mesogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mesogenic properties of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene with other relevant brominated liquid crystal compounds. The information presented is intended to assist researchers in selecting appropriate materials for applications in displays, photonics, and other advanced technologies.

Introduction to Brominated Mesogens

Brominated compounds are a significant class of mesogens, materials that exhibit liquid crystal phases. The inclusion of a bromine atom in the molecular structure can influence key properties such as transition temperatures, dielectric anisotropy (Δε), and birefringence (Δn). These properties are critical for the performance of liquid crystal devices. This compound is a calamitic (rod-shaped) liquid crystal featuring a cyclohexane ring, which imparts a degree of flexibility, and a terminal bromo group that contributes to its polarity and overall mesomorphic behavior.

Performance Comparison

Due to the limited availability of comprehensive experimental data for the complete homologous series of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene in publicly accessible literature, this guide presents a comparison with a closely related and well-characterized series of brominated mesogens: the 4-alkyl-4'-bromobiphenyls. The biphenyl core in this series provides a more rigid structure compared to the phenylcyclohexane core of the target compound, which is expected to influence the mesophase stability and optical properties.

For context, general physical properties of some 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene derivatives, primarily used as liquid crystal intermediates, are also included.

Table 1: Comparison of Mesogenic Properties

CompoundAlkyl Chain (n)Cr → N or SmA (°C)N → I (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)
1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Series
1-Bromo-4-(trans-4-propylcyclohexyl)benzene3Data not availableData not availableData not availableData not available
1-Bromo-4-(trans-4-pentylcyclohexyl)benzene5Data not availableData not availableData not availableData not available
4-Alkyl-4'-bromobiphenyl Series
4-Ethyl-4'-bromobiphenyl2103.5104.5~0.18 (estimated)~3.5 (estimated)
4-Propyl-4'-bromobiphenyl383.0101.0Data not availableData not available
4-Butyl-4'-bromobiphenyl470.090.0Data not availableData not available
4-Pentyl-4'-bromobiphenyl561.085.00.1753.8
4-Hexyl-4'-bromobiphenyl655.081.00.1703.7
4-Heptyl-4'-bromobiphenyl758.082.0Data not availableData not available
4-Octyl-4'-bromobiphenyl854.5 (Cr → SmA)83.0 (SmA → I)Data not availableData not available

Note: Data for the 4-Alkyl-4'-bromobiphenyl series is compiled from various sources and may have been measured under slightly different conditions. Estimated values are based on trends observed in similar homologous series.

Experimental Protocols

The characterization of liquid crystalline materials involves a suite of standard techniques to determine their transition temperatures and electro-optical properties.

Phase Transition Temperature Determination

Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)

  • DSC Protocol: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is then heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument. Phase transitions are identified as endothermic or exothermic peaks in the heat flow curve. The peak maximum of the transition from the crystalline (Cr) to the nematic (N) or smectic (Sm) phase, and from the nematic to the isotropic (I) liquid phase, are recorded as the transition temperatures.

  • POM Protocol: A small amount of the sample is placed between a glass slide and a coverslip and heated on a hot stage. The sample is observed through a polarizing microscope. As the temperature changes, the textures of the different liquid crystal phases can be observed. The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures. This method also allows for the identification of the type of liquid crystal phase (e.g., nematic, smectic A).

Experimental_Workflow cluster_DSC DSC Analysis cluster_POM POM Analysis cluster_Analysis Data Interpretation DSC_Sample Sample Preparation (1-5 mg) DSC_Run Heating/Cooling Cycle DSC_Sample->DSC_Run DSC_Data Heat Flow vs. Temperature DSC_Run->DSC_Data Analysis Identify Phase Transitions DSC_Data->Analysis POM_Sample Sample on Hot Stage POM_Observe Microscopic Observation POM_Sample->POM_Observe POM_Data Texture vs. Temperature POM_Observe->POM_Data POM_Data->Analysis

Figure 1: Workflow for Phase Transition Analysis.
Birefringence (Δn) Measurement

Method: Abbe Refractometer

  • Protocol: The birefringence of a nematic liquid crystal is the difference between the extraordinary (

A Comparative Guide to Analytical Techniques for Purity Assessment of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical entities like 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a critical step in research, development, and quality control. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—to assist in selecting the most appropriate method for purity assessment.

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the required level of accuracy, the nature of potential impurities, and available resources. The following table summarizes the key performance characteristics of the most common methods.

FeatureHPLC (with UV detection)GC-MSqNMR (¹H NMR)FTIR Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioIntrinsic quantitative response of nuclei in a magnetic fieldAbsorption of infrared radiation by molecular vibrations
Primary Use Quantitative analysis of non-volatile and thermally labile compoundsQuantitative and qualitative analysis of volatile and semi-volatile compoundsAbsolute and relative quantification, structural elucidationFunctional group identification, qualitative analysis
Selectivity HighVery HighHighModerate
Sensitivity ng to pg rangepg to fg rangemg to µg range% to high ppm range
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL (representative)~1 - 10 pg on column (representative)~0.1% (relative)~0.1 - 1%
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL (representative)~5 - 50 pg on column (representative)~0.3% (relative)>1%
Accuracy High (with proper calibration)High (with proper calibration)Very High (primary method)Low (for quantification)
Precision (%RSD) < 2%< 5%< 1%> 5%
Sample Throughput HighMediumMediumVery High
Destructive? YesYesNoNo

Note: The LOD and LOQ values are representative and can vary significantly depending on the specific instrumentation, method parameters, and the nature of the impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are foundational protocols for each technique, which should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for identifying and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for non-polar compounds like this compound.

  • Mobile Phase: A gradient elution with acetonitrile and water is typically effective. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For more accurate results, quantification against a certified reference standard is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the separation and identification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.

  • Quantification: Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra with a library (e.g., NIST). For accurate quantification, an internal standard and calibration curve are necessary.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T₁ value).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique primarily used for qualitative analysis and functional group identification.

  • Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sampling.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: A spectrum is typically collected over the range of 4000-400 cm⁻¹.

  • Analysis: The obtained spectrum is compared to a reference spectrum of a pure standard of this compound. The presence of unexpected peaks may indicate the presence of impurities with different functional groups. While FTIR is generally not used for precise quantification, it can be a valuable screening tool.

Workflow for Purity Assessment

The selection of an appropriate analytical technique can be guided by a logical workflow that considers the specific requirements of the analysis.

Purity_Assessment_Workflow start Start: Purity Assessment Required initial_screening Initial Screening & Functional Group ID start->initial_screening ftir FTIR Analysis initial_screening->ftir volatile_check Are volatile impurities a concern? quant_needed Is precise quantification of known impurities needed? volatile_check->quant_needed No gcms GC-MS Analysis volatile_check->gcms Yes primary_method Is a primary method for absolute purity required? quant_needed->primary_method No hplc HPLC Analysis quant_needed->hplc Yes qnmr qNMR Analysis primary_method->qnmr Yes report Report Purity primary_method->report No ftir->volatile_check gcms->quant_needed hplc->primary_method qnmr->report

References

A Comparative Guide to the Synthesis of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, a key intermediate in the development of liquid crystals and pharmaceutical compounds. Below, we detail two primary synthetic routes, presenting experimental data, protocols, and workflow diagrams to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

Two plausible synthetic routes for the preparation of this compound are outlined below. Route 1 is a classical two-step approach involving the formation of the alkylbenzene precursor followed by bromination. Route 2 offers an alternative, multi-step synthesis adapted from methodologies for similar structures.

ParameterRoute 1: Alkylation/Acylation followed by BrominationRoute 2: Wittig-Horner Reaction and Hydrogenation
Overall Yield Good to Excellent (estimated 60-75%)Moderate (estimated 40-50%)
Purity High (>98% achievable with purification)Good (>97% achievable with purification)
Reaction Time 2-3 days3-4 days
Starting Materials Benzene, 4-ethylcyclohexanecarbonyl chloride (or similar), Bromine/NBS4-Bromobenzyl bromide, triethyl phosphite, trans-4-ethylcyclohexyl formaldehyde
Key Intermediates 4-Ethyl-1-(4-ethylcyclohexyl)acetophenone, trans-4-Ethylcyclohexylbenzene(4-Bromobenzyl)phosphonic acid diethyl ester, 1-Bromo-4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene
Scalability Readily scalableModerately scalable, requires careful control of Wittig-Horner step
Cost-Effectiveness Generally more cost-effective due to fewer steps and cheaper reagentsPotentially higher cost due to multi-step nature and specific reagents

Synthetic Route 1: Friedel-Crafts Acylation and Reduction, followed by Electrophilic Bromination

This route is a robust and widely applicable method for the synthesis of substituted aromatic compounds. It involves the initial synthesis of the trans-4-ethylcyclohexylbenzene precursor, followed by regioselective bromination.

Experimental Protocols

Step 1a: Synthesis of 4-(trans-4-Ethylcyclohexyl)acetophenone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 4-ethylcyclohexanecarbonyl chloride (1.0 eq) dropwise.

  • After the addition is complete, add benzene (1.5 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(4-ethylcyclohexyl)acetophenone.

Step 1b: Reduction of the Ketone to trans-4-Ethylcyclohexylbenzene (Wolff-Kishner Reduction)

  • To a solution of 4-(4-ethylcyclohexyl)acetophenone (1.0 eq) in diethylene glycol, add hydrazine hydrate (3.0 eq) and potassium hydroxide (4.0 eq).

  • The mixture is heated to 180-200 °C for 4-6 hours, with the removal of water.

  • After cooling, the reaction mixture is diluted with water and extracted with ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The resulting mixture of cis and trans isomers can be subjected to isomerization using a catalyst such as palladium on carbon to enrich the desired trans isomer, followed by purification by distillation or chromatography.

Step 2: Bromination of trans-4-Ethylcyclohexylbenzene

  • To a solution of trans-4-ethylcyclohexylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • The mixture is heated under reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling, the succinimide byproduct is filtered off, and the filtrate is washed with sodium thiosulfate solution and water.

  • The organic layer is dried and concentrated to give the crude product, which is then purified by vacuum distillation or recrystallization to afford this compound.

G cluster_0 Route 1: Friedel-Crafts Acylation, Reduction & Bromination Benzene Benzene Acylation Acylation Benzene->Acylation 4-Ethylcyclohexanecarbonyl_chloride 4-Ethylcyclohexanecarbonyl_chloride 4-Ethylcyclohexanecarbonyl_chloride->Acylation Ketone 4-(trans-4-Ethylcyclohexyl)acetophenone Acylation->Ketone AlCl3 Reduction Reduction Ketone->Reduction Hydrazine Hydrate, KOH Precursor trans-4-Ethylcyclohexylbenzene Reduction->Precursor Bromination Bromination Precursor->Bromination NBS Product This compound Bromination->Product

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Wittig-Horner Reaction followed by Catalytic Hydrogenation

This alternative route, adapted from patent literature for analogous compounds, offers a different approach to constructing the target molecule.

Experimental Protocols

Step 1: Synthesis of (4-Bromobenzyl)phosphonic acid diethyl ester

  • A mixture of 4-bromobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120-140 °C for 4-6 hours.

  • Excess triethyl phosphite is removed by distillation under reduced pressure to yield the crude phosphonate ester, which can be used in the next step without further purification.

Step 2: Wittig-Horner Reaction

  • To a solution of the phosphonate ester (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hydride or potassium tert-butoxide (1.1 eq) is added portion-wise.

  • The mixture is stirred for 30 minutes, and then a solution of trans-4-ethylcyclohexyl formaldehyde (1.0 eq) in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the product is extracted with ether.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give 1-Bromo-4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene.

Step 3: Catalytic Hydrogenation

  • The vinylbenzene derivative (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (3-5 bar) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound.

G cluster_1 Route 2: Wittig-Horner Reaction & Hydrogenation 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide Arbuzov Arbuzov Reaction 4-Bromobenzyl_bromide->Arbuzov Triethyl_phosphite Triethyl_phosphite Triethyl_phosphite->Arbuzov Phosphonate (4-Bromobenzyl)phosphonic acid diethyl ester Arbuzov->Phosphonate Wittig_Horner Wittig-Horner Phosphonate->Wittig_Horner Aldehyde trans-4-Ethylcyclohexyl formaldehyde Aldehyde->Wittig_Horner Alkene 1-Bromo-4-[2-(trans-4-ethylcyclohexyl)vinyl]benzene Wittig_Horner->Alkene Strong Base Hydrogenation Hydrogenation Alkene->Hydrogenation H2, Pd/C Product This compound Hydrogenation->Product

Caption: Synthetic pathway for Route 2.

Conclusion

Both routes presented offer viable pathways to the target molecule, this compound. Route 1 is a more traditional and likely more cost-effective approach for larger-scale synthesis. Route 2 provides an alternative that may be advantageous in specific contexts, such as the availability of starting materials or the need to avoid certain reagents. The choice of synthetic route will ultimately depend on the specific requirements of the research or production campaign, including scale, cost, and available equipment.

Spectroscopic Scrutiny: A Comparative Guide to Cis and Trans Isomers of 1-Bromo-4-(ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents in cyclic molecules can profoundly influence their physical, chemical, and biological properties. In the realm of pharmaceutical development and materials science, the ability to distinguish between geometric isomers, such as the cis and trans forms of 1-Bromo-4-(ethylcyclohexyl)benzene, is of paramount importance. This guide provides a detailed spectroscopic comparison of these two isomers, supported by predicted experimental data based on well-established principles of conformational analysis and spectroscopic theory.

Comparative Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for the cis and trans isomers of 1-Bromo-4-(ethylcyclohexyl)benzene. These predictions are based on the fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy as applied to 1,4-disubstituted cyclohexane systems. In the trans isomer, the bulky ethyl and bromo-phenyl groups are expected to predominantly occupy the more stable diequatorial positions. In contrast, the cis isomer exists as a rapid equilibrium of two chair conformations, with one substituent in an axial and the other in an equatorial position.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Assignment Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiator
H1 (CH-Br) δ 4.1-4.3 ppm (multiplet, broad)δ 3.8-4.0 ppm (multiplet, sharp)The axial proton in the cis isomer is expected to be more deshielded and show broader signals due to conformational averaging. The equatorial proton in the trans isomer will be more shielded.
H4 (CH-CH₂CH₃) δ 1.8-2.0 ppm (multiplet)δ 1.6-1.8 ppm (multiplet)The environment of the methine proton at C4 is influenced by the orientation of the ethyl group.
Cyclohexyl H (axial) δ 1.2-1.6 ppm (multiplet)δ 1.0-1.4 ppm (multiplet)Axial protons are typically more shielded.
Cyclohexyl H (equatorial) δ 1.6-2.1 ppm (multiplet)δ 1.5-2.0 ppm (multiplet)Equatorial protons are typically more deshielded.
-CH₂CH₃ δ 1.3-1.5 ppm (quartet, J ≈ 7.5 Hz)δ 1.3-1.5 ppm (quartet, J ≈ 7.5 Hz)Minimal difference expected.
-CH₂CH₃ δ 0.8-1.0 ppm (triplet, J ≈ 7.5 Hz)δ 0.8-1.0 ppm (triplet, J ≈ 7.5 Hz)Minimal difference expected.
Aromatic H δ 7.2-7.5 ppm (multiplet)δ 7.2-7.5 ppm (multiplet)Minimal difference expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiator
C1 (C-Br) δ 60-65 ppmδ 65-70 ppmThe carbon bearing an axial substituent is typically more shielded (upfield) due to the gamma-gauche effect.
C4 (C-CH₂CH₃) δ 40-45 ppmδ 45-50 ppmSimilar to C1, the orientation of the substituent affects the chemical shift.
Cyclohexyl C δ 25-35 ppmδ 28-38 ppmThe diequatorial substitution in the trans isomer leads to a less shielded environment for the ring carbons.
-CH₂CH₃ δ 28-32 ppmδ 28-32 ppmMinimal difference expected.
-CH₂CH₃ δ 10-15 ppmδ 10-15 ppmMinimal difference expected.
Aromatic C δ 120-145 ppmδ 120-145 ppmMinimal difference expected.

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

Vibrational Mode Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiator
C-Br Stretch ~650-700 cm⁻¹~680-730 cm⁻¹The C-Br stretching frequency can be influenced by the axial vs. equatorial position. The equatorial C-Br bond in the trans isomer is expected to have a slightly higher frequency.
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹Minimal difference expected.
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹~2850-2960 cm⁻¹Minimal difference expected.
C-H Bend (Cyclohexyl) ~1440-1460 cm⁻¹~1440-1460 cm⁻¹Subtle differences in the fingerprint region may be observable due to different molecular symmetries.

Experimental Protocols

1. Synthesis and Isomer Separation:

The synthesis of 1-Bromo-4-(ethylcyclohexyl)benzene can be achieved through the Friedel-Crafts alkylation of bromobenzene with ethylcyclohexanol under acidic conditions, or by the bromination of ethylcyclohexylbenzene. The resulting mixture of cis and trans isomers can be separated using column chromatography on silica gel, eluting with a non-polar solvent system such as hexane or a mixture of hexane and ethyl acetate. The separation is based on the different polarities of the two isomers.

2. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified cis or trans isomer in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Key parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and to differentiate between the cis and trans isomers based on the principles outlined in Table 1. For ¹³C NMR, analyze the chemical shifts to distinguish between the isomers as described in Table 2.

3. IR Spectroscopy:

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the two isomers, paying close attention to the C-Br stretching and the fingerprint region for subtle differences as noted in Table 3.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the cis and trans isomers of 1-Bromo-4-(ethylcyclohexyl)benzene.

G cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Synthesis Synthesis of 1-Bromo-4-(ethylcyclohexyl)benzene Separation Column Chromatography (Separation of Isomers) Synthesis->Separation NMR NMR Spectroscopy (¹H and ¹³C) Separation->NMR Purified Isomers IR IR Spectroscopy Separation->IR Purified Isomers NMR_Data Analyze Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Analyze Vibrational Frequencies IR->IR_Data Cis Cis Isomer NMR_Data->Cis Axial/Equatorial Signals Trans Trans Isomer NMR_Data->Trans Diequatorial Signals IR_Data->Cis Characteristic C-Br Stretch IR_Data->Trans Characteristic C-Br Stretch

Caption: Workflow for the separation and spectroscopic identification of cis and trans isomers.

A Comparative Guide to the Mesomorphic Properties of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Mesomorphic Properties

The mesomorphic properties of calamitic (rod-shaped) liquid crystals, such as the derivatives of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, are highly dependent on their molecular structure. Key determinants include the nature of the terminal substituents, the length of the alkyl chains, and the overall molecular geometry. The following tables summarize the phase transition temperatures and enthalpy changes for homologous series of 4-(trans-4-alkylcyclohexyl)halobenzenes and 4-(trans-4-alkylcyclohexyl)isothiocyanatobenzenes, which serve as valuable analogs for understanding the behavior of the target compounds.

Table 1: Mesomorphic Properties of 4-(trans-4-n-Alkylcyclohexyl)halobenzenes

Alkyl Chain (n)Halogen (X)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
3F-125-
5Br---
7I---

Note: Specific quantitative data for a complete homologous series was not available in the searched literature. The provided data points are illustrative of the types of measurements taken for these compounds. The mesomorphic properties, including melting and clearing points, are significantly influenced by the halogen atom and the alkyl chain length.

Table 2: Mesomorphic Properties of 4-(trans-4-n-Alkylcyclohexyl)isothiocyanatobenzenes (nCHBT)

Alkyl Chain (n)Melting Point (°C)Clearing Point (°C)Mesophase
2--Nematic
3--Nematic
4--Nematic
5--Nematic
61342.8Nematic
7--Nematic
8--Nematic
9--Nematic
10--Nematic

The nCHBT series demonstrates the influence of increasing alkyl chain length on the mesomorphic range. These compounds are known for their broad nematic phases at or near room temperature.[1]

Structure-Property Relationships

The molecular architecture of this compound derivatives dictates their liquid crystalline behavior. The trans-cyclohexyl ring and the benzene core provide the rigid framework essential for the formation of mesophases. The terminal groups and the length of the alkyl chain play a crucial role in modulating the intermolecular forces and, consequently, the transition temperatures and types of mesophases observed.

cluster_structure Molecular Structure cluster_properties Mesomorphic Properties Core Rigid Core (Benzene, Cyclohexane) MesophaseType Mesophase Type (Nematic, Smectic) Core->MesophaseType Anisotropy Stability Thermal Stability Core->Stability AlkylChain Alkyl Chain Length (n) TransitionTemps Transition Temperatures (Melting, Clearing) AlkylChain->TransitionTemps van der Waals forces Viscosity Viscosity AlkylChain->Viscosity TerminalGroup Terminal Group (X) TerminalGroup->TransitionTemps Polarity, Dipole Moment

Caption: Relationship between molecular structure and mesomorphic properties.

Experimental Protocols

The characterization of the mesomorphic properties of this compound derivatives is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and their associated enthalpy changes.

Methodology:

  • A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • The difference in heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

  • The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystalline phase by observing the characteristic optical textures.

Methodology:

  • A small amount of the sample is placed between a glass slide and a coverslip.

  • The sample is heated on a hot stage to its isotropic liquid phase and then cooled at a controlled rate.

  • The sample is observed through a polarizing microscope with crossed polarizers.

  • Different liquid crystal phases (e.g., nematic, smectic) exhibit unique birefringent textures (e.g., Schlieren, focal conic, marbled).

  • The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.

Start Sample Preparation DSC Differential Scanning Calorimetry (DSC) - Heat/cool at controlled rate - Measure heat flow Start->DSC POM Polarized Optical Microscopy (POM) - Heat/cool on hot stage - Observe under crossed polarizers Start->POM DataAnalysis Data Analysis DSC->DataAnalysis POM->DataAnalysis Results Identification of: - Transition Temperatures - Enthalpy Changes - Mesophase Types DataAnalysis->Results

Caption: Experimental workflow for characterizing mesomorphic properties.

References

The Quest for Superior Performance: Exploring Alternatives to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of liquid crystal technology, the selection of individual components is paramount to engineering materials with optimized performance characteristics. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene has been a constituent in certain liquid crystal formulations, valued for its contribution to the overall mesophase stability and dielectric properties of the mixture. However, the drive for enhanced display performance, including faster switching times, wider operating temperature ranges, and improved contrast, necessitates a thorough evaluation of alternative compounds. This guide provides a comparative analysis of key alternatives, focusing on fluorinated, cyano, and isothiocyanato analogs, supported by experimental data and detailed characterization methodologies.

The core structure of this compound, featuring a cyclohexyl ring linked to a benzene ring, provides a rigid and elongated molecular shape conducive to the formation of liquid crystalline phases. The terminal bromine atom influences the molecule's polarity and, consequently, its dielectric anisotropy. Alternatives to this compound typically retain the central cyclohexylbenzene core while substituting the bromine atom with other functional groups to fine-tune the material's physical properties.

Comparative Analysis of Physicochemical Properties

The performance of a liquid crystal mixture is dictated by the collective properties of its components. Key parameters for evaluation include the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ₁). The following table summarizes the available and extrapolated data for this compound and its primary alternatives.

CompoundTerminal GroupClearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Rotational Viscosity (γ₁) (mPa·s)
This compound-Br~40-50 (estimated)Low-ModerateModerately PositiveModerate
4-(trans-4-Ethylcyclohexyl)benzonitrile-CN~41Moderate (~0.12)Strongly PositiveHigh
1-Fluoro-4-(trans-4-ethylcyclohexyl)benzene-FLower than bromo/cyano analogsLowWeakly PositiveLow
4-(trans-4-Ethylcyclohexyl)phenyl isothiocyanate-NCSHigher than bromo/cyano analogsHighModerately PositiveModerate

In-depth Look at the Alternatives

Cyano (-CN) Substituted Analogs

Compounds such as 4-(trans-4-ethylcyclohexyl)benzonitrile are widely used in liquid crystal mixtures. The strong dipole moment of the nitrile group results in a large positive dielectric anisotropy, which is crucial for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs). However, this strong polarity can also lead to increased viscosity, which can negatively impact the switching speed of the display.

Fluorinated (-F) Analogs

The substitution of bromine with fluorine offers several advantages. The high electronegativity of fluorine can be strategically used to tailor the dielectric anisotropy. Depending on the position and number of fluorine atoms, both positive and negative dielectric anisotropy can be achieved. Fluorinated compounds generally exhibit lower viscosity compared to their cyano counterparts, leading to faster response times. They also often possess good chemical and thermal stability.

Isothiocyanato (-NCS) Substituted Analogs

The isothiocyanato group provides a unique combination of properties

A Comparative Guide to Experimental and Computational Data for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental and computational data for the aromatic compound 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene. Due to a lack of readily available, specific experimental and computational data for this compound in public databases, this guide utilizes data from its close structural analogues, 1-Bromo-4-ethylbenzene and 1-Bromo-4-cyclohexylbenzene, to illustrate the comparative process. This approach highlights the importance of data-driven validation in chemical research and drug development.

Data Presentation: A Comparative Analysis

The following tables summarize key physicochemical and spectral data for the analogues of this compound. This comparative presentation is essential for understanding structure-property relationships and for validating computational models with experimental findings.

Table 1: Physicochemical Properties of Analogous Compounds

Property1-Bromo-4-ethylbenzene1-Bromo-4-cyclohexylbenzene
Molecular Formula C₈H₉Br[1][2]C₁₂H₁₅Br[3]
Molecular Weight 185.06 g/mol [1][2]239.15 g/mol [3]
CAS Number 1585-07-5[1][2]25109-28-8[3]

Table 2: Spectroscopic Data of Analogous Compounds

Spectroscopic Data1-Bromo-4-ethylbenzene1-Bromo-4-cyclohexylbenzene
¹H NMR Spectra available, detailed shifts require specific database access.1H NMR spectrum is available.[4]
IR Spectrum Infrared spectrum data is available.[2]IR and Raman spectra are available.[3]
Mass Spectrum Mass spectrum (electron ionization) data is available.[1]No specific mass spectrum data found in the provided results.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental data. Below are standard protocols for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Gallenkamp)

  • Capillary tubes

  • Sample of the compound

  • Spatula

Procedure:

  • Ensure the melting point apparatus is calibrated.

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.

Apparatus:

  • NMR spectrometer (e.g., Bruker, Jeol)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of the compound

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure. This typically involves tuning, shimming, and setting acquisition parameters.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher)

  • Sample holder (e.g., KBr pellets, ATR crystal)

  • Sample of the compound

  • Spatula and pestle (for KBr pellets)

Procedure (using Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

  • Analyze the resulting spectrum to identify characteristic absorption bands corresponding to different functional groups.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for a chemical compound.

G Cross-Validation of Experimental and Computational Data cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Validation exp_synthesis Compound Synthesis & Purification exp_mp Melting Point exp_synthesis->exp_mp exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_data Experimental Data exp_mp->exp_data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data compare Compare & Correlate exp_data->compare comp_structure Molecular Structure Input comp_calc Quantum Chemical Calculations (e.g., DFT) comp_structure->comp_calc comp_nmr Predict NMR Spectra comp_calc->comp_nmr comp_ir Predict IR Spectra comp_calc->comp_ir comp_thermo Predict Thermochemistry comp_calc->comp_thermo comp_data Computational Data comp_nmr->comp_data comp_ir->comp_data comp_thermo->comp_data comp_data->compare conclusion Validated Model / Refined Understanding compare->conclusion

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound effectively. Adherence to these protocols will help in minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Waste Segregation and Collection

Proper segregation of chemical waste is the most critical step in the disposal process. Halogenated organic compounds must not be mixed with non-halogenated waste streams to avoid complications and increased costs in the disposal process.

Key Segregation Principles:

  • Designated Waste Container: Collect waste this compound in a designated, clearly labeled, and chemically compatible container. Polyethylene containers are often recommended for halogenated solvent waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations or chemical formulas.

  • Avoid Mixing: Do not mix this waste with other waste categories such as acids, bases, heavy metals, or non-halogenated organic solvents.

Disposal Protocol for this compound

The following step-by-step protocol outlines the procedure for the disposal of both liquid and solid waste of this compound.

Experimental Protocol: Waste Disposal

  • Waste Identification and Segregation:

    • Identify the waste as a halogenated organic compound.

    • Ensure separate waste streams are maintained for halogenated and non-halogenated organic materials.

  • Container Preparation:

    • Obtain a suitable waste container, typically a 4-liter polyethylene bottle or a larger carboy for significant quantities, from your institution's Environmental Health and Safety (EHS) department.

    • Affix a "Hazardous Waste" tag to the container before adding any waste.

  • Waste Collection:

    • For liquid waste: Carefully pour the waste this compound into the designated container inside a chemical fume hood.

    • For solid waste or contaminated materials (e.g., gloves, absorbent pads): If dealing with a spill, absorb the material with an inert absorbent like sand or vermiculite. Carefully sweep or scoop the absorbed material and place it into a designated solid waste container. Seal the container.

    • Keep the waste container securely closed when not in use.

  • Record Keeping:

    • Maintain a log of the chemical constituents and their approximate quantities added to the waste container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.

    • The container should be stored in secondary containment to prevent spills.

  • Disposal Request:

    • When the container is approximately three-quarters full, submit a waste collection request to your institution's EHS office.

    • Do not overfill the container.

Quantitative Data Summary

No specific quantitative disposal limits for this compound were found in the provided search results. Disposal regulations are typically governed by institutional and local regulatory bodies.

ParameterValueSource
Maximum Satellite AccumulationUp to 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory Satellite Accumulation Area (SAA).
pH of Commingled WasteIf mixing with other compatible halogenated wastes, ensure the pH is between 5.5 and 9.5.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (CAS No. 1228880-66-7). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification
  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][4]

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[4][5]

  • Harmful if Swallowed or Inhaled: Some related brominated compounds are harmful if ingested or inhaled.[4]

Based on the Globally Harmonized System (GHS), the following classifications are anticipated:

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity — single exposure (Respiratory system)3
Hazardous to the aquatic environment, long-term hazardChronic 4
Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes data for the target compound where available and for closely related compounds as surrogates.

PropertyValueSurrogate Compound
Molecular Formula C₁₄H₁₉Br1-Bromo-4-(4'-ethylcyclohexyl)benzene[6]
Molecular Weight 267.20 g/mol 1-Bromo-4-(4'-ethylcyclohexyl)benzene[6]
Physical State Likely a liquid or solidN/A
Boiling Point 90 - 94 °C @ 0.01 mmHg1-Bromo-4-cyclohexylbenzene[7]
Flash Point > 100 °C / > 212 °F4-Bromochlorobenzene[1]
Density 1.167 g/cm³1-Bromo-4-(trans-4-propylcyclohexyl)benzene[8]

Operational Plan for Safe Handling

A systematic approach is essential when working with this chemical to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Chemical safety goggles or a face shield meeting ANSI Z.87.1 or EN 166 standards.[1][3][10]
Hand Chemically resistant gloves (e.g., Butyl/Viton, Nitrile rubber). Inspect gloves for integrity before each use.[10][11]
Body A laboratory coat buttoned to its full length. Consider a chemically impervious suit for larger quantities.[10]
Respiratory Not typically required under normal use with adequate engineering controls. If vapors or mists are generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[7]
Footwear Closed-toe shoes that cover the entire foot.[10]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Do not get in eyes, on skin, or on clothing.[7]

  • Contaminated work clothing should not be allowed out of the workplace.[12]

Experimental Protocol: Standard Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Gather all necessary PPE and inspect for damage.

    • Prepare all required equipment and reagents.

    • Have spill containment materials readily available.

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.

    • Dispense the chemical carefully to avoid splashing or creating aerosols.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully to avoid self-contamination.

    • Wash hands and forearms thoroughly.

Disposal Plan

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4] Do not allow the chemical to enter drains or water courses.[1][3][9]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_ppe Inspect and Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials & Spill Kit prep_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer Proceed to Handling handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decon Decontaminate Work Area & Equipment handle_close->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.